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  • Product: 2-(Aminomethyl)phenol hcl
  • CAS: 1206675-01-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-(Aminomethyl)phenol Hydrochloride for Scientific Professionals

This document provides a comprehensive technical overview of 2-(Aminomethyl)phenol hydrochloride (HCl), a compound of increasing interest in biomedical research and drug development. Designed for researchers, medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive technical overview of 2-(Aminomethyl)phenol hydrochloride (HCl), a compound of increasing interest in biomedical research and drug development. Designed for researchers, medicinal chemists, and formulation scientists, this guide synthesizes core physicochemical properties, robust analytical methodologies, and practical handling information, grounded in established chemical principles.

Introduction and Molecular Overview

2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine or by the investigational name 2-HOBA, is a bifunctional organic molecule featuring a phenol and a primary aminomethyl group in an ortho-substitution pattern on a benzene ring.[1] This specific arrangement allows for intramolecular hydrogen bonding, which influences its physical properties and reactivity.[1] The hydrochloride salt is typically the preferred form for research and development due to its improved stability and aqueous solubility over the free base.

Its significance in the scientific community stems primarily from its function as a potent antioxidant and a selective scavenger of reactive dicarbonyl species, such as isolevuglandins (IsoLGs).[2] These scavenging properties confer a protective effect against oxidative stress and inflammation, making 2-(Aminomethyl)phenol a valuable tool in studying cardiovascular diseases, neurodegenerative disorders, and other conditions linked to oxidative damage.[2] Currently, it is under investigation in clinical trials, highlighting its therapeutic potential.[3]

Molecular Structure:

  • Free Base: 2-(Aminomethyl)phenol

  • Hydrochloride Salt: 2-(Aminomethyl)phenol hydrochloride

Physicochemical Properties

The properties of 2-(Aminomethyl)phenol and its hydrochloride salt are crucial for its application in both in vitro and in vivo settings. The data presented below is a consolidation from various chemical suppliers and databases. Note that while extensive experimental data exists for the free base, some properties for the hydrochloride salt are inferred from chemical principles (e.g., enhanced water solubility).

Property2-(Aminomethyl)phenol (Free Base)2-(Aminomethyl)phenol HCl (Salt)Source(s)
CAS Number 932-30-9Not consistently assigned; often managed under the free base CAS
Molecular Formula C₇H₉NOC₇H₁₀ClNO[3]
Molecular Weight 123.15 g/mol 159.61 g/mol [3]
Appearance White to off-white or brown crystalline solidWhite to off-white crystalline solid[4]
Melting Point 126–130 °CData not available; expected to be higher than the free base[4]
Boiling Point 463.8°C (estimated)Decomposes upon strong heating[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, Methanol)Freely soluble in water, soluble in ethanol[1][2]
pKa (estimated) pKa₁ ≈ 8.5-9.5 (Ammonium ion); pKa₂ ≈ 10.0 (Phenolic proton)pKa₁ ≈ 8.5-9.5 (Ammonium ion); pKa₂ ≈ 10.0 (Phenolic proton)[5][6]

Note on pKa: The pKa values are estimated based on the parent functional groups in similar structures like 2-aminophenol.[5][6] The aminomethyl group is expected to have a pKa typical for a primary benzylic amine, while the phenolic proton's acidity is standard for a phenol. This dual-pKa nature is critical for understanding its charge state in physiological buffers.

G cluster_pH Behavior of 2-(Aminomethyl)phenol in Aqueous Solution pH_low Low pH (e.g., < 7) Predominantly Cationic -NH3+, -OH pH_mid Mid pH (e.g., 8.5-10) Zwitterionic/Neutral Mix -NH3+/-NH2, -O-/-OH pH_low->pH_mid pKa₁ ≈ 8.5-9.5 (Amine Deprotonation) pH_high High pH (e.g., > 11) Predominantly Anionic -NH2, -O- pH_mid->pH_high pKa₂ ≈ 10.0 (Phenol Deprotonation)

Caption: pH-dependent speciation of 2-(Aminomethyl)phenol.

Synthesis and Purification

The most direct and common laboratory-scale synthesis of 2-(Aminomethyl)phenol is through the reductive amination of its corresponding aldehyde, 2-hydroxybenzaldehyde (salicylaldehyde). This one-pot reaction is efficient and utilizes readily available reagents.

G A 2-Hydroxybenzaldehyde (Starting Material) C Imine Formation (Intermediate) A->C Condensation B Ammonia Source (e.g., NH4OAc) B->C E 2-(Aminomethyl)phenol (Free Base) C->E Reduction D Reducing Agent (e.g., NaBH4) D->E G 2-(Aminomethyl)phenol HCl (Final Product) E->G Salt Formation F Acidification (e.g., HCl in Ether) F->G

Caption: Synthesis workflow for 2-(Aminomethyl)phenol HCl.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is adapted from standard reductive amination procedures.[7] Causality : The choice of a one-pot method is for efficiency. Sodium borohydride is selected as a mild reducing agent that selectively reduces the imine intermediate without affecting the aromatic ring or the aldehyde starting material significantly. The final acidification step is crucial for converting the free base into the more stable and water-soluble hydrochloride salt.

Materials:

  • 2-Hydroxybenzaldehyde (Salicylaldehyde)

  • Ammonium Acetate (Ammonia source)

  • Methanol (Solvent)

  • Sodium Borohydride (NaBH₄)

  • Deionized Water

  • Diethyl Ether

  • Hydrochloric Acid (2M solution in diethyl ether)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Imine Formation:

    • In a round-bottom flask, dissolve 1.0 equivalent of 2-hydroxybenzaldehyde in methanol.

    • Add 1.5-2.0 equivalents of ammonium acetate. The excess drives the equilibrium towards the formation of the imine intermediate.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) to observe the consumption of the aldehyde.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath. This is critical to control the exothermic reaction of the borohydride.

    • Slowly add 1.5 equivalents of sodium borohydride in small portions. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours or until the imine is fully consumed (as monitored by TLC).

  • Work-up and Isolation of Free Base:

    • Carefully quench the reaction by the slow addition of deionized water to decompose any remaining NaBH₄.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)phenol free base, often as an oil or waxy solid.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude free base in a minimal amount of diethyl ether or another suitable non-polar solvent.

    • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

    • The hydrochloride salt will precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield pure 2-(aminomethyl)phenol HCl.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the 2-(aminomethyl)phenol HCl sample.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable choices due to the salt's polarity.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

Expected Spectral Characteristics:

  • ¹H NMR (in D₂O):

    • Aromatic Protons (4H): Expect complex multiplets in the range of δ 6.8–7.5 ppm. The ortho and para positions relative to the hydroxyl group will be more shielded (upfield), while the position ortho to the aminomethyl group will be deshielded (downfield).

    • Methylene Protons (-CH₂-): A singlet at approximately δ 4.0 ppm. In D₂O, the adjacent -NH₃⁺ protons will exchange with deuterium, simplifying this signal to a singlet.

    • Hydroxyl (-OH) and Ammonium (-NH₃⁺) Protons: These labile protons will exchange with D₂O and will likely not be observed. If using DMSO-d₆, they would appear as broad singlets. The phenolic -OH is expected around δ 9-10 ppm and the -NH₃⁺ protons around δ 8-9 ppm.

  • ¹³C NMR (in D₂O):

    • Aromatic Carbons (6C): Six distinct signals are expected between δ 115–160 ppm. The carbon bearing the -OH group (C1) will be the most deshielded (downfield).

    • Methylene Carbon (-CH₂-): One signal expected in the aliphatic region, around δ 40–45 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Protocol for ATR-FTIR Analysis:

  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid 2-(aminomethyl)phenol HCl powder onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the spectrum, typically over a range of 4000–600 cm⁻¹.

Expected Key Absorption Bands:

  • O-H Stretch (Phenol): A very broad band centered around 3200–3500 cm⁻¹.[8]

  • N-H Stretch (Ammonium Salt): A broad, strong band from approximately 2800–3100 cm⁻¹, often with multiple smaller peaks (overtone bands).

  • Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹.

  • Aromatic C=C Bending: Two or more sharp bands in the 1450–1600 cm⁻¹ region.[8]

  • C-O Stretch (Phenol): A strong band around 1200–1260 cm⁻¹.

Applications in Research and Drug Development

The primary utility of 2-(Aminomethyl)phenol HCl lies in its ability to mitigate the effects of oxidative stress.

  • Antioxidant and Radical Scavenger: It effectively neutralizes free radicals and, more uniquely, traps reactive dicarbonyls like malondialdehyde and isolevuglandins, which are products of lipid peroxidation that can form harmful adducts with proteins and DNA.[2]

  • Cardiovascular Research: It has been shown to reduce inflammation and apoptosis in macrophages and endothelial cells, and to decrease atherosclerosis in animal models.[2] Its potential to prevent the recurrence of atrial fibrillation is also under investigation.[2]

  • Tool Compound: As a well-characterized dicarbonyl scavenger, it serves as an essential tool for researchers to probe the role of the dicarbonyl stress pathway in various disease models.

Safety and Handling

2-(Aminomethyl)phenol HCl is an irritant and should be handled with appropriate care in a laboratory setting.

  • GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautions:

    • Handle in a well-ventilated area or a chemical fume hood.

    • Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

    • Avoid inhalation of dust.

    • In case of contact with skin or eyes, rinse immediately and thoroughly with water.

References

  • PubChem. (n.d.). 2-(Aminomethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Mokle, S. S., Dawane, B. S., Sayyed, M. A., & Vibhute, Y. B. (n.d.). An improved procedure for the synthesis of 2-hydroxybenzaldehyde and 2-hydroxynaphthalene-1-carbaldehyde. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Possible reaction steps of reductive amination of benzaldehyde and.... Retrieved from [Link]

  • Sciencemadness.org. (2021, April 21). Preparation of 2-hydroxybenzylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Aminophenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ATB. (n.d.). 2-(Aminomethyl)phenol | C7H9NO | MD Topology | NMR | X-Ray. The Automated Topology Builder. Retrieved from [Link]

  • PubMed. (2007, August 13). Synthesis of some new anils: part 1. Reaction of 2-hydroxy-benzaldehyde and 2-hydroxynaphthaldehyde with 2-aminopyridene and 2-aminopyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Absolute p K a Determinations for Substituted Phenols. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • AFIT Scholar. (2002, May 8). Absolute pKa Determinations for Substituted Phenols. Air Force Institute of Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). An Improved Procedure for the Synthesis of 2-Hydroxybenzaldehyde and 2-Hydroxynaphthalene-1-Carbaldehyde. Retrieved from [Link]

  • Greener Education Materials for Chemists. (2023, October 17). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. University of Oregon. Retrieved from [Link]

  • Dergipark. (n.d.). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

Sources

Exploratory

2-(Aminomethyl)phenol hcl synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of 2-(Aminomethyl)phenol HCl Authored by: A Senior Application Scientist Abstract 2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine or by its research...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purification of 2-(Aminomethyl)phenol HCl

Authored by: A Senior Application Scientist

Abstract

2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine or by its research designation 2-HOBA, is a molecule of significant interest in the biomedical field.[1][2] It functions as a potent antioxidant and a selective scavenger of free radicals and isolevuglandins (IsoLGs), which are implicated in a variety of pathological conditions.[1] This activity makes 2-(Aminomethyl)phenol a valuable candidate for research into cardiovascular diseases, including atherosclerosis and atrial fibrillation.[1] For practical application in research and development, it is typically converted into its hydrochloride (HCl) salt to enhance stability, solubility, and ease of handling. This guide provides a comprehensive technical overview of the primary synthetic routes to 2-(Aminomethyl)phenol and the subsequent methodologies for its purification and conversion to the hydrochloride salt, tailored for researchers and professionals in drug development.

Strategic Approaches to Synthesis

The synthesis of 2-(Aminomethyl)phenol requires a strategic reduction of a functional group ortho to a phenolic hydroxyl group. The primary challenge lies in the chemoselectivity of the reduction, ensuring the phenolic -OH group remains intact and that over-reduction is avoided. Below, we detail the most effective and commonly employed synthetic pathways.

Route A: Reductive Amination of 2-Hydroxybenzaldehyde

This is a highly efficient and direct method, proceeding via the formation of an intermediate imine from 2-hydroxybenzaldehyde and an ammonia source, which is then reduced in situ to the desired primary amine.

Causality and Mechanistic Insight: The reaction leverages the nucleophilic attack of ammonia on the aldehyde's carbonyl carbon, followed by dehydration to form a C=N double bond (the imine or Schiff base). The subsequent reduction of this imine is the critical step. Catalytic hydrogenation is preferred for its high efficiency and clean conversion. The catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel, facilitates the addition of hydrogen across the double bond.

Experimental Protocol: Reductive Amination

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 2-hydroxybenzaldehyde (1.0 eq), methanol as the solvent, and a 7N solution of ammonia in methanol (1.5-2.0 eq).

  • Catalyst Addition: Carefully add 5% Palladium on carbon (Pd/C) catalyst (approx. 1-2 mol%). The vessel should be purged with an inert gas like nitrogen or argon.

  • Hydrogenation: Seal the vessel and pressurize with hydrogen gas (H₂) to 50-60 psi.

  • Reaction Execution: Stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield crude 2-(Aminomethyl)phenol as the free base. This crude product can be taken directly to the salt formation and purification steps.

cluster_synthesis_A Route A: Reductive Amination Start 2-Hydroxybenzaldehyde Reagents + NH3/MeOH + H2, Pd/C Start->Reagents Product 2-(Aminomethyl)phenol (Free Base) Reagents->Product Hydrogenation

Caption: Synthesis of 2-(Aminomethyl)phenol via reductive amination.

Route B: Reduction of 2-Hydroxybenzonitrile

This pathway involves the reduction of a nitrile group, which is a robust and reliable method for synthesizing primary amines. The starting material, 2-hydroxybenzonitrile (salicylonitrile), is commercially available.

Causality and Mechanistic Insight: The nitrile group (-C≡N) can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. LiAlH₄ is highly effective but requires strictly anhydrous conditions and careful handling. Catalytic hydrogenation offers a milder and often safer alternative on a larger scale.

Experimental Protocol: Nitrile Reduction

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), suspend Lithium Aluminum Hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 2-hydroxybenzonitrile (1.0 eq) in anhydrous THF dropwise.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: A granular precipitate will form. Filter the solid and wash it thoroughly with THF or ethyl acetate.

  • Isolation: Combine the organic filtrates and concentrate under reduced pressure to obtain the crude 2-(Aminomethyl)phenol free base.

cluster_synthesis_B Route B: Nitrile Reduction Start 2-Hydroxybenzonitrile Reagents 1. LiAlH4, THF 2. H2O Workup Start->Reagents Product 2-(Aminomethyl)phenol (Free Base) Reagents->Product Reduction

Caption: Synthesis of 2-(Aminomethyl)phenol via nitrile reduction.

Hydrochloride Salt Formation: A Critical Step for Stability

The free base of 2-(Aminomethyl)phenol is susceptible to oxidation. Converting it to the hydrochloride salt significantly improves its shelf-life, crystallinity, and handling properties, which is crucial for pharmaceutical development.

Causality and Mechanistic Insight: The basic amino group (-NH₂) is protonated by hydrochloric acid to form the ammonium salt (-NH₃⁺Cl⁻). This ionic character increases the compound's melting point and often enhances its water solubility. The most effective method involves introducing anhydrous HCl gas into a solution of the free base in a suitable organic solvent, leading to the precipitation of the pure salt.[3]

Experimental Protocol: HCl Salt Formation

  • Solution Preparation: Dissolve the crude 2-(Aminomethyl)phenol free base (1.0 eq) in a minimal amount of methanol or isopropanol.[3]

  • HCl Introduction: Cool the solution in an ice bath. Slowly bubble anhydrous HCl gas through the solution with stirring. Alternatively, add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. Continue adding HCl until the precipitation is complete (the solution becomes acidic).

  • Stirring and Isolation: Stir the resulting slurry at 0 °C for 1-2 hours to maximize crystal formation.[3]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove residual impurities.[3]

  • Drying: Dry the purified 2-(Aminomethyl)phenol HCl salt under vacuum at 40-50 °C.

Purification and Validation

Achieving high purity is paramount for any compound intended for biological testing or as a pharmaceutical intermediate. Crystallization is the primary method for purifying 2-(Aminomethyl)phenol HCl.

Recrystallization

Principle of Self-Validation: The principle behind recrystallization is that the desired compound and its impurities will have different solubility profiles in a given solvent system. By carefully selecting a solvent in which the target compound has high solubility at elevated temperatures and low solubility at cooler temperatures, the compound can be selectively crystallized, leaving impurities behind in the mother liquor.[4][5][6]

Experimental Protocol: Recrystallization

  • Solvent Selection: Identify a suitable solvent or solvent system. For aminophenol hydrochlorides, alcohol/ether or alcohol/water mixtures are often effective. Ethanol/diethyl ether is a common choice.

  • Dissolution: Place the crude 2-(Aminomethyl)phenol HCl in a flask and add the minimum volume of the hot primary solvent (e.g., ethanol) required to fully dissolve it.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. Heat for a few minutes, then hot-filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to induce crystallization. If crystals do not form, scratching the inside of the flask with a glass rod can initiate nucleation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Parameter Route A: Reductive Amination Route B: Nitrile Reduction
Starting Material 2-Hydroxybenzaldehyde2-Hydroxybenzonitrile
Key Reagents H₂, Pd/C, NH₃/MeOHLiAlH₄, Anhydrous THF
Typical Yield High (>85%)Good (70-85%)
Scalability ExcellentGood (requires careful handling of LiAlH₄)
Safety/Handling Requires high-pressure equipmentLiAlH₄ is pyrophoric; requires anhydrous conditions

Table 1: Comparison of Synthetic Routes for 2-(Aminomethyl)phenol.

cluster_purification General Purification & Validation Workflow Crude Crude 2-(Aminomethyl)phenol HCl Recrystallize Recrystallization (e.g., Ethanol/Ether) Crude->Recrystallize Filter Filtration & Washing (Cold Solvent) Recrystallize->Filter Dry Vacuum Drying Filter->Dry Pure Pure Crystalline Product Dry->Pure QC Quality Control Analysis (HPLC, NMR, MS, MP) Pure->QC Validation

Caption: Workflow for the purification and validation of the final product.

Purity Validation and Characterization

The final product must be rigorously analyzed to confirm its identity and purity.

  • High-Performance Liquid Chromatography (HPLC): The primary technique for quantifying purity. A purity level of >98% is typically required for research applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methylene (-CH₂-) group, and the ammonium (-NH₃⁺) protons.

  • Mass Spectrometry (MS): Determines the molecular weight, confirming the identity of the compound. The expected mass for the free base (C₇H₉NO) should be observed.[2]

  • Melting Point (MP): A sharp melting point range is indicative of high purity. The reported melting point for 2-(Aminomethyl)phenol is approximately 126-130 °C.

Conclusion

The synthesis of 2-(Aminomethyl)phenol HCl is readily achievable through well-established synthetic organic chemistry routes. The choice between reductive amination of 2-hydroxybenzaldehyde and reduction of 2-hydroxybenzonitrile depends on factors such as scale, available equipment, and safety considerations. Reductive amination is often preferred for its high yield and scalability. Subsequent conversion to the hydrochloride salt followed by recrystallization are critical, self-validating steps that ensure the production of a stable, high-purity material suitable for rigorous scientific investigation and drug development pipelines. The protocols and insights provided in this guide offer a robust framework for researchers to successfully synthesize and purify this valuable compound.

References

  • National Center for Biotechnology Information. (n.d.). 2-(Aminomethyl)phenol. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (n.d.). US3703598A - Purification of p-aminophenol.
  • Google Patents. (n.d.). US3658905A - Process for the purification of p-aminophenol.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700–724. Retrieved from [Link]

  • Google Patents. (n.d.). EP0224625A1 - Process for producing aminophenols.
  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Handling of 2-(Aminomethyl)phenol Hydrochloride

Executive Summary 2-(Aminomethyl)phenol (also known as 2-Hydroxybenzylamine or 2-HOBA) is a critical small molecule scavenger of reactive dicarbonyl species (isolevuglandins), utilized extensively in research regarding o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Aminomethyl)phenol (also known as 2-Hydroxybenzylamine or 2-HOBA) is a critical small molecule scavenger of reactive dicarbonyl species (isolevuglandins), utilized extensively in research regarding oxidative stress, hypertension, and atrial fibrillation. While the free base (CAS 932-30-9) exhibits moderate aqueous solubility, the hydrochloride (HCl) salt form is frequently synthesized to enhance bioavailability, stability, and dissolution kinetics in aqueous media.

This guide provides a technical analysis of the solubility profile of 2-(Aminomethyl)phenol HCl. It synthesizes literature data with fundamental medicinal chemistry principles to offer a robust framework for solvent selection, recrystallization, and stock solution preparation.

Physicochemical Characterization

Understanding the solubility of 2-(Aminomethyl)phenol HCl requires analyzing its structural moieties. The molecule contains two ionizable groups: a phenolic hydroxyl group and a primary benzylic amine.

PropertyData / DescriptorContext
Compound Name 2-(Aminomethyl)phenol HydrochlorideSalt form of 2-HOBA
Parent CAS 932-30-9 (Free Base)HCl salt often referenced under parent
Molecular Weight ~159.61 g/mol (HCl salt)Free base MW is 123.15 g/mol
pKa (Amine) ~8.63 (Predicted)Protonated at physiological pH
pKa (Phenol) ~10.0 (Predicted)Remains neutral in acidic/neutral media
Appearance White to beige crystalline solidHygroscopic tendency
The Salt Effect

The conversion of the free base to the hydrochloride salt protonates the primary amine (


). This introduces a permanent positive charge, significantly increasing lattice energy and hydrophilicity. Consequently, the solubility profile shifts drastically from the lipophilic free base towards polar protic solvents.

Solubility Landscape

The following data categorizes the solubility behavior of 2-(Aminomethyl)phenol HCl across four distinct solvent classes. Note that while specific quantitative values (


) for the salt are rare in open literature, these classifications are derived from the validated behavior of low-molecular-weight amine hydrochlorides and specific recrystallization protocols for this compound.
Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility RatingEstimated SolubilityTechnical Application
Polar Protic Water High > 50 mg/mLAqueous buffers, biological assays.
Polar Protic Methanol High > 30 mg/mLSynthesis workup, primary solvent for recrystallization.
Polar Protic Ethanol Moderate 10–30 mg/mLRecrystallization (often requires heating).
Polar Aprotic DMSO High > 25 mg/mLCryopreservation, high-conc. stock solutions.
Polar Aprotic DMF Moderate ~10-20 mg/mLAlternative stock solvent if DMSO is unsuitable.
Chlorinated DCM / Chloroform Low < 1 mg/mLLiquid-liquid extraction (compound stays in aqueous phase).
Non-Polar Hexane / Ether Insoluble NegligibleAnti-solvent for precipitation/crystallization.
Mechanistic Insights
  • Aqueous Media: The ionic dipole interaction between water molecules and the ammonium chloride moiety drives rapid dissolution. The solution will be slightly acidic due to the hydrolysis of the ammonium ion.

  • Recrystallization Strategy: A common purification method involves dissolving the crude HCl salt in hot Ethanol (or Methanol) and adding Diethyl Ether or Hexane until turbidity is observed. This exploits the "High vs. Insoluble" differential between the alcohol and the non-polar anti-solvent.

  • DMSO Stability: While soluble, care must be taken. DMSO can act as an oxidant under harsh conditions, though 2-HOBA is generally stable. Store DMSO stocks at -20°C to prevent degradation.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this validated workflow to determine the exact saturation point in a specific solvent system.

  • Preparation: Weigh approximately 50 mg of 2-(Aminomethyl)phenol HCl into a tared 4 mL glass vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition. Inspect for undissolved solids.

  • Sonication: If solids persist, sonicate for 5 minutes to ensure kinetic energy barriers are overcome.

  • Endpoint: Record the volume (

    
    ) where the solution becomes optically clear.
    
  • Calculation:

    
    
    
  • Verification: Cool the solution to 4°C for 2 hours. If precipitation occurs, the room temperature solubility is valid, but the solution is temperature-sensitive.

Protocol B: Recrystallization for Purification

Target Purity: >98% (HPLC)

  • Dissolution: Dissolve 1.0 g of crude 2-(Aminomethyl)phenol HCl in the minimum volume of boiling Ethanol (~5-10 mL).

  • Filtration: If insoluble particulates remain, filter the hot solution through a 0.45 µm PTFE syringe filter.

  • Anti-Solvent Addition: Slowly add Diethyl Ether dropwise to the hot filtrate until a faint, persistent cloudiness appears.

  • Clarification: Add 2-3 drops of Ethanol to restore clarity.

  • Crystallization: Allow the flask to cool slowly to room temperature, then place in a refrigerator (4°C) overnight.

  • Collection: Filter the white crystals via vacuum filtration and wash with cold Ether.

Visualizations

Figure 1: Solubility Screening Workflow

This decision tree guides researchers through the selection of solvents for stock preparation versus purification.

SolubilityWorkflow Start Start: 2-(Aminomethyl)phenol HCl Goal Define Goal Start->Goal Bioassay Biological Assay Goal->Bioassay In Vitro/In Vivo Purify Purification / Synthesis Goal->Purify Chemical Workup WaterSol Water / PBS Solubility? Bioassay->WaterSol StockPrep Prepare 100mM Stock in Water or DMSO WaterSol->StockPrep Yes (High Solubility) SolventTest Soluble in Cold EtOH? Purify->SolventTest HotSol Soluble in Hot EtOH? SolventTest->HotSol No Evap Evaporative Crystallization SolventTest->Evap Yes Recryst Recrystallize: EtOH (Solvent) + Ether (Anti-solvent) HotSol->Recryst Yes HotSol->Evap No (Try MeOH)

Caption: Decision matrix for solvent selection based on experimental intent (Assay vs. Purification).

Figure 2: Dissolution Mechanism & Interactions

Visualizing the molecular interactions driving solubility in polar vs. non-polar media.

DissolutionMechanism cluster_Water Aqueous Media (H2O) cluster_Organic Non-Polar Media (Hexane) Salt Solid HCl Salt [R-NH3]+ [Cl]- Hydration Ion-Dipole Interaction (Solvation Shell) Salt->Hydration Add Water NoInteract Lack of Dipole (No Solvation) Salt->NoInteract Add Hexane Dissolved Free Ions: R-NH3+(aq) + Cl-(aq) Hydration->Dissolved Entropy Increase Precip Undissolved Solid (Lattice Energy Dominates) NoInteract->Precip Stability

Caption: Mechanistic comparison of dissolution in water (entropic gain) versus non-polar solvents (lattice stability).

Storage and Stability

  • Solid State: Store the HCl salt at -20°C under an inert atmosphere (Nitrogen/Argon). It is hygroscopic; exposure to moisture can lead to deliquescence.

  • Solution State:

    • Aqueous: Prepare fresh. The phenolic group is susceptible to oxidation over time (turning the solution brown).

    • DMSO: Stable for months at -20°C. Avoid repeated freeze-thaw cycles.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70267, 2-(Aminomethyl)phenol. Retrieved from [Link]

  • ResearchGate (2021). Solubility of drugs in ethanol and DMSO: Expert Discussions. Retrieved from [Link]

  • University of Rochester. Reagents & Solvents: Strategies for Recrystallization. Retrieved from [Link]

Exploratory

Technical Guide: Synthesis of 2-Hydroxybenzylamine Hydrochloride

This technical guide details the synthesis, purification, and validation of 2-Hydroxybenzylamine Hydrochloride (2-HOBA·HCl) . It is structured for researchers requiring high-purity compounds for biological evaluation, sp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, purification, and validation of 2-Hydroxybenzylamine Hydrochloride (2-HOBA·HCl) . It is structured for researchers requiring high-purity compounds for biological evaluation, specifically targeting its utility as a scavenger of reactive


-ketoaldehydes (isoketals).

Executive Summary & Retrosynthetic Analysis

2-Hydroxybenzylamine (2-HOBA) is a phenolic amine with significant therapeutic potential as a scavenger of dicarbonyl electrophiles (isolevuglandins).[1][2] While naturally occurring in buckwheat, synthetic production is required for pharmacological consistency.

The hydrochloride salt form (2-HOBA·HCl ) is preferred for biological applications due to enhanced aqueous solubility and stability compared to the free base, which is prone to oxidation.

Retrosynthetic Logic

The synthesis is approached via Reductive Amination , the most direct and atom-economical route.

  • Target: 2-Hydroxybenzylamine HCl

  • Precursor: Salicylaldehyde (2-Hydroxybenzaldehyde)[3][4]

  • Nitrogen Source: Ammonium Acetate or Ammonia

  • Reducing Agent: Sodium Cyanoborohydride (

    
    ) or Hydrogen/Catalyst (
    
    
    
    )

Why this route? Unlike the demethylation of 2-methoxybenzylamine (which requires harsh HBr reflux) or the reduction of salicylaldoxime (multi-step), reductive amination allows for a "one-pot" transformation with mild reagents, preserving the sensitive phenolic moiety.

Primary Synthesis Pathway: Reductive Amination

This protocol utilizes Sodium Cyanoborohydride (


)  due to its selectivity for imines over aldehydes at slightly acidic pH, minimizing side reactions (alcohol formation).
Reaction Mechanism[5]
  • Imine Formation: Salicylaldehyde condenses with ammonium acetate to form the salicyl-imine intermediate.

  • Protonation: The imine is protonated, activating it for reduction.

  • Hydride Transfer:

    
     delivers a hydride to the iminium carbon.
    
  • Acidification: The resulting free amine is treated with HCl to precipitate the salt.

ReactionPathway Salicylaldehyde Salicylaldehyde (C7H6O2) Imine Salicyl-Imine (Intermediate) Salicylaldehyde->Imine - H2O Ammonium NH4OAc (Ammonium Source) Ammonium->Imine FreeBase 2-HOBA (Free Base) Imine->FreeBase Reduction (NaCNBH3) Product 2-HOBA HCl (Final Salt) FreeBase->Product Salt Formation HCl HCl (anhydrous) HCl->Product

Figure 1: Mechanistic pathway from Salicylaldehyde to 2-HOBA[1][4]·HCl.

Experimental Protocol (Lab Scale)

Safety Note:


 generates HCN gas in strong acid. Maintain pH > 3 during workup and dispose of waste in basic hypochlorite solution.
Reagents
  • Salicylaldehyde (1.0 eq)

  • Ammonium Acetate (10.0 eq) – Excess drives equilibrium to imine.

  • Sodium Cyanoborohydride (0.7 eq)

  • Methanol (Solvent)[1][5]

  • HCl (4M in Dioxane or concentrated aqueous)

Step-by-Step Methodology
  • Imine Formation:

    • In a round-bottom flask, dissolve Salicylaldehyde (e.g., 12.2 g, 100 mmol) in Methanol (150 mL).

    • Add Ammonium Acetate (77.1 g, 1000 mmol) in one portion.

    • Stir at room temperature for 1 hour. The solution will turn yellow, indicating imine formation.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Cautiously add Sodium Cyanoborohydride (4.4 g, 70 mmol) in small portions.

    • Remove ice bath and stir at ambient temperature for 24–48 hours. Monitor via TLC (System: DCM/MeOH 9:1).

  • Quenching & Extraction (Critical for Purity):

    • Acidify cautiously with concentrated HCl to pH < 2 (in a fume hood) to decompose excess borohydride.

    • Evaporate methanol under reduced pressure.

    • Dissolve residue in water (100 mL) and wash with Diethyl Ether (2 x 50 mL) to remove unreacted aldehyde (organic impurities).

    • Basify the aqueous phase to pH > 10 using NaOH pellets or 50% NaOH solution.

    • Extract the free amine into Ethyl Acetate (3 x 100 mL).

    • Dry combined organics over anhydrous

      
       and concentrate to yield the crude free base (oil or low-melting solid).
      
  • Salt Formation (Hydrochlorination):

    • Dissolve the crude free base in a minimum amount of dry Ethanol or Diethyl Ether .

    • Add 4M HCl in Dioxane dropwise with vigorous stirring until no further precipitation occurs.

    • Filter the white precipitate.

    • Recrystallization: Recrystallize from Ethanol/Ether to yield pure 2-HOBA·HCl.

Alternative Pathway: Demethylation

For labs lacking hydrogenation equipment or wishing to avoid cyanide reagents, demethylation is a viable, high-yield alternative.

  • Starting Material: 2-Methoxybenzylamine[1][6]

  • Reagent: 48% HBr (aqueous)[1]

  • Conditions: Reflux (120°C) for 4–6 hours.

  • Workup: Neutralization with NaOH -> Extraction -> Acidification with HCl.

  • Pros: High yield (~94%), no cyanide waste.

  • Cons: Corrosive reagents, requires high temperature.

Purification & Quality Control

The purity of 2-HOBA·HCl is non-negotiable for biological assays, as impurities can act as pro-oxidants.

Analytical Specifications
ParameterSpecificationMethod
Appearance White to off-white crystalline powderVisual
Melting Point > 150°C (Decomposes)Capillary Method
1H NMR Confirms benzylic protons (~4.0 ppm) and aromatic substitutionDMSO-d6
Purity > 99%HPLC (C18, Acetonitrile/Water)
Solubility Soluble in Water, Methanol; Insoluble in EtherSolubility Test
Workflow Diagram

Workflow Start Start: Salicylaldehyde + NH4OAc Step1 Stir in MeOH (1h, RT) Imine Formation Start->Step1 Step2 Add NaCNBH3 (0°C -> RT, 24h) Reduction Step1->Step2 Check TLC Check (Complete?) Step2->Check Check->Step2 No (Stir longer) Workup Acidify (pH<2), Wash with Ether Basify (pH>10), Extract with EtOAc Check->Workup Yes Salt Add HCl (Dioxane/Ether) Precipitate HCl Salt Workup->Salt Final Recrystallize (EtOH) Pure 2-HOBA HCl Salt->Final

Figure 2: Operational workflow for the synthesis and purification of 2-HOBA·HCl.

References

  • Grokipedia. 2-Hydroxybenzylamine - Laboratory Synthesis and Properties. Retrieved from 1

  • National Institutes of Health (PMC). Rapid synthesis of alkoxyamine hydrochloride derivatives. (Methodology for HCl salt formation). Retrieved from 7

  • Cayman Chemical. 2-Hydroxybenzylamine Product Information & Applications. Retrieved from 8

  • PatSnap. Method for synthesizing hydroxybenzylamine via HBr demethylation. Retrieved from 9

  • Common Organic Chemistry. Reductive Amination Conditions and Mechanisms. Retrieved from 5

Sources

Foundational

A Technical Guide to the Research Applications of 2-(Aminomethyl)phenol HCl

Introduction: Unveiling a Versatile Synthetic Scaffold 2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine (2-HOBA), and its hydrochloride salt, is a deceptively simple molecule that offers a remarkable degree of s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Synthetic Scaffold

2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine (2-HOBA), and its hydrochloride salt, is a deceptively simple molecule that offers a remarkable degree of synthetic versatility and biological relevance.[1][2] Found naturally in buckwheat, this compound has garnered significant attention for its intrinsic properties as a selective scavenger of dicarbonyls and free radicals.[3][4] This inherent antioxidant capacity provides a compelling starting point for its exploration in various therapeutic areas, particularly cardiovascular disease and inflammation.[3][4]

This technical guide moves beyond a simple cataloging of properties to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind its diverse applications. We will explore its role as a foundational building block in medicinal chemistry, coordination chemistry, and materials science, providing both theoretical grounding and practical, field-proven protocols.

Physicochemical Properties at a Glance

A thorough grasp of 2-(Aminomethyl)phenol's properties is crucial for designing effective synthetic strategies and formulating it for biological assays. The hydrochloride salt form is commonly used to improve aqueous solubility and stability.[5]

PropertyValueSource
Molecular FormulaC₇H₉NO (Free Base)[1][2]
Molecular Weight123.15 g/mol (Free Base)[1][2][4]
AppearanceWhite to off-white crystalline solid[6]
CAS Number932-30-9 (Free Base)[1][2][3]
Solubility (Free Base)Soluble in DMSO and Ethanol. Slightly soluble in water.[4]

Note: The hydrochloride salt (CAS 5079-02) exhibits enhanced water solubility.

PART 1: Core Applications in Medicinal Chemistry and Drug Discovery

The true power of 2-(Aminomethyl)phenol HCl lies in its trifunctional nature: a nucleophilic primary amine, an acidic phenol, and an aromatic ring. This unique combination allows for facile derivatization, making it an ideal scaffold for generating diverse molecular libraries.

The Antioxidant and Dicarbonyl Scavenger: A Mechanistic View

Recent research has illuminated the significant potential of 2-(Aminomethyl)phenol as a therapeutic agent in its own right, particularly in diseases driven by oxidative stress. It functions as a selective scavenger of reactive dicarbonyl species like isolevuglandins (IsoLGs), which are harmful electrophiles that modify proteins and lipids.[3][4] This scavenging activity helps to reduce inflammation, decrease apoptosis in endothelial cells, and promote the stability of atherosclerotic plaques.[3][4] In animal models, administration of 2-HOBA has been shown to prevent hypertension and reduce cardiac hypertrophy.[7]

The mechanism involves the nucleophilic amine group of 2-HOBA attacking the electrophilic carbonyl carbons of dicarbonyls, neutralizing their damaging effects. This has led to its investigation in clinical trials for conditions such as Alzheimer's disease, rheumatoid arthritis, and pulmonary hypertension.[1][8]

A Versatile Scaffold for Schiff Base Synthesis

The primary amine of 2-(Aminomethyl)phenol readily undergoes condensation with a wide array of aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of combinatorial chemistry due to its simplicity and high yields.

Causality of Application: Schiff bases derived from phenolic amines are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[9][10] The imine bond is often crucial for biological activity, and the phenolic hydroxyl group can participate in hydrogen bonding or metal chelation, enhancing interactions with biological targets.[9][11][12]

Experimental Protocol: Synthesis of a 2-(Aminomethyl)phenol-derived Schiff Base

This protocol provides a general method for the synthesis of a Schiff base from 2-(Aminomethyl)phenol HCl and a substituted benzaldehyde.

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of 2-(Aminomethyl)phenol HCl in methanol.

    • Add 1.0 equivalent of a base (e.g., triethylamine) to neutralize the HCl and free the primary amine.

    • In a separate flask, dissolve 1.0 equivalent of the desired aldehyde (e.g., salicylaldehyde) in methanol.

  • Reaction:

    • Slowly add the aldehyde solution to the 2-(Aminomethyl)phenol solution with constant stirring at room temperature.

    • A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Isolation and Purification:

    • The Schiff base product often precipitates from the solution upon formation or cooling.

    • Collect the solid by vacuum filtration and wash with cold methanol to remove unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure Schiff base.

  • Characterization:

    • Confirm the structure using FT-IR (disappearance of C=O and NH₂ peaks, appearance of C=N peak), ¹H NMR, and Mass Spectrometry.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2_HOBA_HCl 2-(Aminomethyl)phenol HCl Solvent Methanol 2_HOBA_HCl->Solvent Dissolve Aldehyde R-CHO (e.g., Salicylaldehyde) Aldehyde->Solvent Dissolve Schiff_Base Schiff Base Derivative Solvent->Schiff_Base Condensation Base Triethylamine Base->Solvent Add Catalyst Acetic Acid (cat.) Catalyst->Solvent Add

Caption: Workflow for Schiff Base Synthesis.

Mannich Base Derivatives for CNS and Antimicrobial Applications

The Mannich reaction is a three-component condensation involving an active hydrogen compound (the phenol), formaldehyde, and a primary or secondary amine.[13] 2-(Aminomethyl)phenol itself can be considered a product of a Mannich-type reaction, but its derivatives are also of significant interest.[14][15][16]

Causality of Application: Mannich bases are renowned for their diverse pharmacological properties.[13] The introduction of an aminomethyl group can enhance the lipophilicity of a molecule, improving its ability to cross the blood-brain barrier, which is critical for CNS-active drugs.[17] Furthermore, these compounds are investigated as potent antimicrobial and anticancer agents.[17]

Conceptual Workflow: Synthesis of Mannich Bases

A typical Mannich reaction involving a phenol (like a derivative of 2-HOBA), formaldehyde, and a secondary amine (e.g., morpholine) proceeds via the formation of an Eschenmoser's salt-like intermediate, which is then attacked by the electron-rich aromatic ring of the phenol.[14]

G Phenol Phenolic Substrate (Active H) Mannich_Base Phenolic Mannich Base Phenol->Mannich_Base Electrophilic Attack Formaldehyde Formaldehyde Iminium_Ion Iminium Ion Intermediate Formaldehyde->Iminium_Ion Amine Secondary Amine (e.g., Morpholine) Amine->Iminium_Ion Iminium_Ion->Mannich_Base

Caption: Simplified Mannich Reaction Pathway.

PART 2: Applications in Coordination Chemistry & Materials Science

The ortho-positioning of the hydroxyl and aminomethyl groups makes 2-(Aminomethyl)phenol an excellent bidentate ligand, capable of forming stable chelate rings with a variety of metal ions.

Bidentate Ligands for Novel Metal Complexes

Causality of Application: Metal complexes of Schiff bases derived from 2-aminophenol and its analogues exhibit fascinating properties.[9][12][18] Coordination to a metal center can enhance the biological activity of the parent ligand, often through mechanisms like promoting DNA cleavage or generating reactive oxygen species.[12] These complexes also find applications in catalysis and as advanced materials.[12][19]

Experimental Protocol: Synthesis of a Cu(II)-Schiff Base Complex

  • Ligand Synthesis: Prepare the Schiff base ligand as described in section 1.2.

  • Complexation:

    • Dissolve the purified Schiff base ligand in hot ethanol.

    • In a separate flask, dissolve an equimolar amount of Copper(II) acetate monohydrate in ethanol.

    • Slowly add the metal salt solution to the ligand solution with vigorous stirring.

    • A color change and/or precipitation of the complex is typically observed immediately.

  • Isolation:

    • Reflux the reaction mixture for 1-2 hours to ensure complete complexation.

    • Cool the mixture to room temperature and collect the precipitated solid by vacuum filtration.

    • Wash the complex with ethanol and then diethyl ether to remove impurities.

  • Characterization:

    • Analyze the complex using FT-IR (shifts in C=N and phenolic C-O stretching frequencies indicate coordination), UV-Vis spectroscopy, and elemental analysis.

G cluster_ligand Bidentate Ligand N Nitrogen (Amine) Metal Metal Ion (M) N->Metal Coordination Bond O Oxygen (Phenol) O->Metal Coordination Bond

Caption: Chelation of a metal ion by 2-(Aminomethyl)phenol.

High-Performance Corrosion Inhibitors

Causality of Application: Phenolic compounds containing heteroatoms like nitrogen and oxygen are effective corrosion inhibitors for metals in acidic media.[20][21] The molecule adsorbs onto the metal surface through the lone pair electrons of the heteroatoms and the π-electrons of the aromatic ring.[20] This forms a protective barrier that isolates the metal from the corrosive environment.[20] The presence of both 'N' and 'O' atoms in 2-(Aminomethyl)phenol allows for strong adsorption and high inhibition efficiency.

Experimental Workflow: Evaluating Corrosion Inhibition

  • Coupon Preparation: Prepare mild steel coupons of a defined surface area. Polish them with emery papers of decreasing grit size, degrease with acetone, and dry.

  • Inhibitor Solution: Prepare a corrosive medium (e.g., 1 M HCl) with and without various concentrations of 2-(Aminomethyl)phenol HCl.

  • Weight Loss Measurement:

    • Weigh the coupons accurately.

    • Immerse the coupons in the test solutions for a specified period (e.g., 6 hours) at a constant temperature.

    • Remove, clean, dry, and re-weigh the coupons.

    • Calculate the corrosion rate and inhibition efficiency.

  • Electrochemical Analysis (Potentiodynamic Polarization):

    • Use a three-electrode cell setup with the steel coupon as the working electrode, a platinum counter electrode, and a saturated calomel reference electrode.

    • Record polarization curves in the corrosive medium with and without the inhibitor to determine corrosion potential (Ecorr) and corrosion current density (icorr).

Hypothetical Data: Corrosion Inhibition Efficiency

Inhibitor Concentration (mM)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)12.5-
0.15.258.4
0.52.183.2
1.00.992.8

PART 3: A Key Intermediate in Polymer Chemistry

Beyond its direct applications, 2-(Aminomethyl)phenol HCl is a critical building block for high-performance polymers, most notably polybenzoxazines.

Synthesis of Benzoxazine Monomers

Causality of Application: Benzoxazines are a class of phenolic resins that polymerize via a ring-opening mechanism without the release of volatile byproducts, leading to near-zero shrinkage.[22][23] The resulting polybenzoxazines exhibit excellent thermal stability, flame retardancy, and mechanical properties.[23][24] 2-(Aminomethyl)phenol can be viewed as a precursor or an intermediate in the synthesis of certain types of benzoxazine monomers.[22][25][26][27] The typical synthesis involves a phenol, a primary amine, and formaldehyde.

G Phenol Phenol Mannich_Condensation Mannich Condensation Phenol->Mannich_Condensation Amine Primary Amine (R-NH2) Amine->Mannich_Condensation Formaldehyde Formaldehyde Formaldehyde->Mannich_Condensation Benzoxazine Benzoxazine Monomer Mannich_Condensation->Benzoxazine Polymerization Ring-Opening Polymerization Benzoxazine->Polymerization Polybenzoxazine Polybenzoxazine Thermoset Polymerization->Polybenzoxazine

Caption: General Synthesis Pathway for Polybenzoxazines.

Conclusion and Future Outlook

2-(Aminomethyl)phenol HCl is far more than a simple chemical intermediate. Its inherent biological activity as an antioxidant and dicarbonyl scavenger positions it as a promising therapeutic agent for oxidative stress-related diseases. For synthetic and medicinal chemists, its trifunctional nature provides a robust and versatile platform for the creation of Schiff bases, Mannich bases, and metal complexes with a wide range of potential applications. In materials science, its role as a precursor to high-performance polymers and as an effective corrosion inhibitor underscores its industrial relevance.

Future research should continue to explore the full therapeutic potential of 2-(Aminomethyl)phenol and its derivatives against a broader range of diseases. The development of novel catalysts based on its metal complexes and the synthesis of advanced functional polymers from its benzoxazine derivatives represent exciting and fruitful avenues for future investigation.

References

  • SATHEE. (n.d.). Chemistry Phenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Aminophenol hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)phenol. Retrieved from [Link]

  • Grokipedia. (n.d.). 2-Hydroxybenzylamine. Retrieved from [Link]

  • Roman, G. (2012). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Revista de Chimie, 63(3), 254-258.
  • ResearchGate. (2023).
  • Wang, Y., et al. (2022). Salts of 2-hydroxybenzylamine with improvements on solubility and stability: Virtual and experimental screening. European Journal of Pharmaceutical Sciences, 169, 106091.
  • Taylor & Francis Online. (n.d.). o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 2.
  • ResearchGate. (2018). Synthesis, characterization and antibacterial activities of two new Schiff bases devired from (E)-2-(((2-aminoethyl) imino) methyl) phenol (E)-2-(4-aminobut-1-enyl)-5-methylbenzamine.
  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 97, 703-712.
  • Lin, C. H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers, 12(3), 689.
  • Google Patents. (2018). WO2018093936A1 - Use of 2-hydroxybenzylamine in the treatment and prevention of pulmonary hypertension.
  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
  • Abdel-Latif, S. A., et al. (2009). Spectroscopic study of molecular structures of novel Schiff base derived from o-phthaldehyde and 2-aminophenol and its coordination compounds together with their biological activity. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 73(5), 833-841.
  • Open Access Research Journal of Biology and Pharmacy. (2023).
  • GSC Online Press. (2022).
  • Olasunkanmi, L. O., et al. (2023). Computational Exploration of Phenolic Compounds in Corrosion Inhibition: A Case Study of Hydroxytyrosol and Tyrosol.
  • GOJO. (n.d.). PURELL HEALTHY SOAP™ 0.5% BAK Antimicrobial Foam. Retrieved from [Link]

  • IOSR Journal of Applied Chemistry. (n.d.). Applications of 2-Aminophenol derived Schiff Base Transition Metal Complexes. A Review.
  • Csonka, R., et al. (2021). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 26(11), 3169.
  • Giusca, S. E., et al. (2024). Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. Nutrients, 16(5), 610.
  • Royal Society of Chemistry. (2014). Effect of phenol on the synthesis of benzoxazine.
  • Materials Advances (RSC Publishing). (2022). synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases.
  • Google Patents. (1992).
  • Middle East Technical University. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES.
  • Rev. Roum. Chim. (2011). SYNTHESIS AND REACTIVITY OF MANNICH BASES. PART 32. PHENOLIC MANNICH BASES OF 1-(1-HYDROXYNAPHTHALEN- 2-YL)ETHANONE.
  • Scilit. (2019).
  • Wiley Online Library. (2021).

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Exploratory

Stability and degradation profile of 2-(Aminomethyl)phenol hcl

An In-depth Technical Guide to the Stability and Degradation Profile of 2-(Aminomethyl)phenol HCl For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive fra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Degradation Profile of 2-(Aminomethyl)phenol HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the stability and degradation profile of 2-(Aminomethyl)phenol hydrochloride. As a molecule combining the functionalities of a phenol and a primary benzylamine, its stability is influenced by multiple factors. This document outlines the inherent chemical liabilities of the molecule, proposes potential degradation pathways under various stress conditions, and provides detailed, field-proven protocols for conducting forced degradation studies. Furthermore, it details the development of a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC) and strategies for the identification of degradation products. This guide is intended to be a practical resource for researchers and drug development professionals to design and execute robust stability programs for this and structurally related compounds.

Introduction to 2-(Aminomethyl)phenol HCl

2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine, is a small molecule that is the subject of research in areas such as cardiovascular disease due to its antioxidant properties as a scavenger of free radicals.[1] The hydrochloride salt form is often utilized to improve the solubility and handling properties of the active pharmaceutical ingredient (API). The chemical structure, possessing both a phenolic hydroxyl group and a primary aminomethyl group on an aromatic ring, presents unique challenges and considerations regarding its chemical stability. Understanding the degradation profile is critical for the development of a stable drug product, ensuring its safety, quality, and efficacy.

Forced degradation studies are an essential component of drug development, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[2] These studies help in identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3] This guide will provide the scientific rationale and practical steps for a comprehensive stability assessment of 2-(Aminomethyl)phenol HCl.

Predicted Chemical Liabilities and Degradation Pathways

The structure of 2-(Aminomethyl)phenol HCl suggests susceptibility to several degradation mechanisms, primarily oxidation and photolysis, with potential for hydrolysis under extreme conditions. The most common degradation mechanisms are hydrolysis, oxidation, and photolysis.[4]

Oxidative Degradation

The phenol and primary amine functional groups are both susceptible to oxidation.[4] Phenols can oxidize to form colored quinone-type structures, often initiated by trace metals or light. The primary amine can also undergo oxidation. The presence of the electron-donating hydroxyl and aminomethyl groups on the aromatic ring makes it susceptible to oxidative degradation.

A plausible oxidative degradation pathway is the formation of a quinone-methide intermediate, which can then polymerize or react with other nucleophiles. Additionally, oxidation of the aminomethyl group could lead to the corresponding imine or aldehyde.

Oxidative Degradation Pathway cluster_main Oxidative Stress (e.g., H₂O₂) parent 2-(Aminomethyl)phenol quinone Quinone-like Species parent->quinone Oxidation polymer Polymeric Degradants quinone->polymer Polymerization

Caption: Proposed oxidative degradation of 2-(Aminomethyl)phenol.

Photodegradation

Aromatic compounds, especially phenols, are often sensitive to light.[5] UV radiation can provide the energy to initiate free-radical reactions, leading to complex degradation profiles. Photocatalytic degradation of 2-aminophenol has been shown to be complete within a few hours under visible light with a catalyst.[6][7] For 2-(Aminomethyl)phenol HCl, photodegradation could lead to dimerization, polymerization, or the formation of colored degradants.

Photolytic Degradation Pathway cluster_photolytic Photolytic Stress (UV/Vis Light) parent 2-(Aminomethyl)phenol excited Excited State parent->excited Light Absorption radicals Free Radicals excited->radicals Intersystem Crossing products Complex Degradation Products radicals->products Reaction

Caption: General pathway for photolytic degradation.

Hydrolytic Degradation

The molecule does not contain functional groups that are typically highly susceptible to hydrolysis, such as esters or amides.[4][8][9] Therefore, significant degradation under acidic or basic conditions at moderate temperatures is not anticipated. However, under harsh conditions (e.g., high temperature and extreme pH), some degradation may occur, potentially through reactions involving the aromatic ring or functional groups.

Thermal Degradation

In the solid state, 2-(Aminomethyl)phenol HCl is expected to be relatively stable to heat. Degradation, if any, would likely occur at temperatures approaching its melting point and could involve complex decomposition pathways. In solution, elevated temperatures will accelerate other degradation processes like oxidation.[10]

Experimental Protocols for Stability and Degradation Analysis

A systematic approach is required to evaluate the stability of 2-(Aminomethyl)phenol HCl. This involves a forced degradation study and the development of a stability-indicating analytical method.

Forced Degradation Study Protocol

The goal of a forced degradation study is to generate degradation products to a level of approximately 5-20%, which is sufficient for method development and degradation pathway elucidation.[11]

Step 1: Stock Solution Preparation Prepare a stock solution of 2-(Aminomethyl)phenol HCl in a suitable solvent, such as a mixture of water and acetonitrile or methanol, at a concentration of approximately 1 mg/mL.

Step 2: Stress Conditions The following stress conditions should be applied to aliquots of the stock solution. A control sample, protected from light and stored at 2-8°C, should be analyzed concurrently.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOHRoom Temperature2, 6, 12, 24 hours
Oxidation 3% H₂O₂Room Temperature2, 6, 12, 24 hours
Thermal 60°C1, 3, 7 days
Photolytic UV light (e.g., 254 nm) and visible lightRoom Temperature24, 48, 72 hours

Step 3: Sample Neutralization After the specified stress period, samples from acidic and basic conditions should be neutralized to prevent further degradation before analysis.

Step 4: Analysis Analyze the stressed samples using a stability-indicating HPLC method as described below.

Forced Degradation Workflow cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize (for Acid/Base Samples) stress->neutralize analyze Analyze by Stability-Indicating HPLC neutralize->analyze identify Characterize Degradants (LC-MS, NMR) analyze->identify

Caption: Workflow for conducting a forced degradation study.

Stability-Indicating HPLC Method Development

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.

Step 1: Instrument and Column

  • HPLC System: A system with a UV or photodiode array (PDA) detector. A PDA detector is advantageous for monitoring peak purity and selecting the optimal detection wavelength.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.

Step 2: Mobile Phase and Gradient

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (starting point):

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance for 2-(Aminomethyl)phenol HCl (to be determined by UV scan).

Step 3: Method Validation The developed method must be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.

Degradation Product Identification

The identification of significant degradation products is important for understanding the degradation pathways and assessing their potential toxicity.

Step 1: LC-MS Analysis Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system to obtain the mass-to-charge ratio (m/z) of the degradation products. This provides the molecular weight of the degradants.

Step 2: MS/MS Fragmentation Perform tandem mass spectrometry (MS/MS) on the degradation product peaks to obtain fragmentation patterns. This information helps in elucidating the chemical structure of the degradants.

Step 3: Isolation and NMR (if necessary) For definitive structure elucidation of major or toxicologically significant degradation products, isolation using preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be required.

Summary of Expected Stability Profile

Based on the chemical structure, the following stability profile for 2-(Aminomethyl)phenol HCl is anticipated:

Stress ConditionExpected DegradationPlausible Degradation Products
Acid Hydrolysis Minimal to low-
Base Hydrolysis Minimal to low-
Oxidation HighQuinone-like species, imines, aldehydes, polymeric material
Thermal Low to moderateComplex decomposition products at high temperatures
Photolytic HighColored degradants, dimers, polymers

Conclusion

The stability of 2-(Aminomethyl)phenol HCl is predicted to be most challenged by oxidative and photolytic stress. A thorough investigation as outlined in this guide, involving a systematic forced degradation study and the development of a validated stability-indicating HPLC method, is crucial for any drug development program involving this molecule. The provided protocols offer a robust starting point for researchers to gain a comprehensive understanding of the stability and degradation profile of 2-(Aminomethyl)phenol HCl, ensuring the development of a safe, effective, and high-quality pharmaceutical product.

References

  • ResearchGate. (2017). PHOTOCATALYTIC DEGRADATION OF 2-, 4-AMINO AND CHLORO PHENOLS USING H2O2 SENSITIZED Cu2O AND VISIBLE LIGHT. [Link]

  • National Institutes of Health. (n.d.). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Review on Forced Degradation Studies. [Link]

  • SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. [Link]

  • ResearchGate. (n.d.). Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • MDPI. (2020). Photocatalytic Degradation of Phenol Using Chemical Vapor Desposition Graphene Column. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. [Link]

  • MDPI. (n.d.). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. [Link]

  • Elsevier. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • RJPT. (n.d.). Significance of Stability Studies on Degradation Product. [Link]

  • PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 2: Hydrolytic Degradation. [Link]

  • Pharmaceutical Technology. (n.d.). A Stress Testing Benchmarking Study. [Link]

  • TSI Journals. (n.d.). Photocatalytic Degradation of 2-, 4-Amino and Chloro Phenols. [Link]

Sources

Protocols & Analytical Methods

Method

The Versatile Synthon: A Detailed Protocol for the Application of 2-(Aminomethyl)phenol HCl in Organic Synthesis

Abstract This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of 2-(Aminomethyl)phenol hydrochloride. Moving beyond a simple r...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of 2-(Aminomethyl)phenol hydrochloride. Moving beyond a simple recitation of procedures, this document elucidates the chemical principles underpinning its reactivity and offers robust, step-by-step protocols for its application in the synthesis of valuable molecular scaffolds. We will delve into the preparation of Schiff bases, the execution of the Mannich reaction, and strategies for N-acylation, highlighting the versatility of this readily available starting material. The significance of the resulting products as ligands for metal complexes and as precursors for biologically active molecules will also be discussed, providing a holistic view of its potential in medicinal chemistry and materials science.

Introduction: Unveiling the Potential of a Bifunctional Building Block

2-(Aminomethyl)phenol is a bifunctional organic compound featuring both a nucleophilic primary amine and a phenolic hydroxyl group on an aromatic ring.[1] This unique structural arrangement makes it a highly versatile synthon in organic synthesis, amenable to a variety of chemical transformations. The commercially available hydrochloride salt is stable and easy to handle, though its acidic nature necessitates careful consideration during reaction design.

The strategic placement of the aminomethyl and hydroxyl groups allows for the construction of complex molecular architectures with applications ranging from coordination chemistry to medicinal chemistry. Derivatives of 2-(aminomethyl)phenol have been investigated for their potential as antioxidants, anti-inflammatory agents, and even as modulators of cardiovascular diseases.[2] Furthermore, the ability of the corresponding Schiff bases to chelate metal ions has opened avenues for the development of novel catalysts and materials with interesting electronic and magnetic properties.[3]

This application note will provide a detailed, practical guide to harnessing the synthetic potential of 2-(Aminomethyl)phenol hydrochloride. We will explore three key classes of reactions, providing not just the "how" but also the "why" behind the experimental choices.

Core Synthetic Transformations

The reactivity of 2-(Aminomethyl)phenol hydrochloride can be broadly categorized into reactions involving the amino group, the phenolic hydroxyl group, and the aromatic ring. This guide will focus on three fundamental and widely applicable transformations: Schiff base condensation, the Mannich reaction, and N-acylation.

Synthesis of Schiff Bases: A Gateway to Novel Ligands and Bioactive Molecules

The condensation of the primary amine of 2-(Aminomethyl)phenol with an aldehyde or ketone is a straightforward method for the synthesis of Schiff bases (imines). These compounds are not only stable intermediates but also serve as excellent ligands for a variety of metal ions. The resulting metal complexes have shown promise in catalysis and as antimicrobial or anticancer agents.[3]

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.[4] When starting with the hydrochloride salt, it is crucial to either neutralize the salt beforehand or to add a base to the reaction mixture to free the amine for reaction.

Protocol 1: Synthesis of a Schiff Base from 2-(Aminomethyl)phenol HCl and Salicylaldehyde

This protocol details the synthesis of 2-(((2-hydroxybenzyl)imino)methyl)phenol, a common Schiff base ligand.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-(Aminomethyl)phenol hydrochloride159.621.60 g10
Salicylaldehyde122.121.22 g (1.05 mL)10
Sodium hydroxide40.000.40 g10
Ethanol-50 mL-

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.60 g (10 mmol) of 2-(Aminomethyl)phenol hydrochloride in 20 mL of ethanol.

  • In a separate beaker, dissolve 0.40 g (10 mmol) of sodium hydroxide in 10 mL of ethanol.

  • Slowly add the sodium hydroxide solution to the 2-(Aminomethyl)phenol hydrochloride solution with stirring. A white precipitate of sodium chloride may form.

  • To this mixture, add 1.22 g (1.05 mL, 10 mmol) of salicylaldehyde dropwise.

  • Add a few drops of glacial acetic acid as a catalyst.[5]

  • Reflux the reaction mixture for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature. The Schiff base product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.[6]

  • Recrystallize the crude product from ethanol to obtain pure 2-(((2-hydroxybenzyl)imino)methyl)phenol as a crystalline solid.

Expected Outcome: A crystalline solid. The yield should be in the range of 80-90%. The product can be characterized by IR (C=N stretch around 1630 cm⁻¹) and NMR spectroscopy.

Schiff_Base_Synthesis cluster_reactants Reactants reagent1 2-(Aminomethyl)phenol HCl reaction Reflux in Ethanol reagent1->reaction Neutralization reagent2 Salicylaldehyde reagent2->reaction Condensation base NaOH (aq) base->reaction product Schiff Base byproduct NaCl + H2O reaction->product reaction->byproduct Mannich_Reaction cluster_reactants Reactants reagent1 2-(Aminomethyl)phenol HCl reaction Stir at RT in Ethanol reagent1->reaction reagent2 Phenol reagent2->reaction reagent3 Formaldehyde reagent3->reaction base Triethylamine base->reaction product Mannich Base reaction->product N_Acylation cluster_reactants Reactants reagent1 2-(Aminomethyl)phenol HCl reaction Stir at RT in DCM reagent1->reaction reagent2 Acetic Anhydride reagent2->reaction base Pyridine base->reaction product N-Acetylated Product reaction->product

Sources

Application

Application Notes &amp; Protocols: The Strategic Utility of 2-(Aminomethyl)phenol HCl in the Synthesis of Pharmaceutical Intermediates

Introduction: Unveiling the Potential of a Versatile Scaffolding Reagent In the landscape of medicinal chemistry and process development, the selection of a starting material is a critical decision that dictates the effi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffolding Reagent

In the landscape of medicinal chemistry and process development, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 2-(Aminomethyl)phenol, particularly as its hydrochloride salt, stands out as a deceptively simple yet highly versatile bifunctional building block. Its structure, featuring a primary amine and a phenolic hydroxyl group locked in an ortho relationship, provides a unique electronic and steric environment. This arrangement is the cornerstone of its utility, enabling regio- and chemoselective transformations that are pivotal in constructing complex molecular architectures.

The hydrochloride salt form enhances the compound's stability, improves its shelf-life, and often facilitates handling and dosing in reaction setups. This guide elucidates the strategic application of 2-(Aminomethyl)phenol HCl, focusing on its role in the synthesis of two important classes of pharmaceutical intermediates: benzoxazines and morpholine derivatives, the latter being a core structure in drugs such as the antidepressant Reboxetine. We will explore the underlying reaction mechanisms, provide detailed, field-tested protocols, and explain the causal logic behind the experimental choices, thereby offering a comprehensive resource for researchers in drug development.

Core Application I: Synthesis of 1,3-Benzoxazine Heterocycles

The synthesis of benzoxazines is a cornerstone application for aminomethylated phenols. These heterocyclic compounds are not only valuable intermediates but are also used in the development of high-performance polymers and resins.[1][2] The reaction leverages the classic Mannich condensation, a three-component reaction involving a phenol, a primary amine, and formaldehyde.[3] In this context, 2-(Aminomethyl)phenol can act as the amine and phenol source in one molecule, leading to the formation of advanced polymeric precursors, or it can be used as a model compound to understand the reaction dynamics.

Mechanistic Rationale: The Mannich Condensation Pathway

The formation of a benzoxazine ring from a phenol, a primary amine, and formaldehyde is a well-established one-pot synthesis.[4] The reaction proceeds through the formation of an aminol from the amine and formaldehyde, which then dehydrates to form a reactive iminium ion. The phenol, being nucleophilic, attacks the iminium ion, typically at the ortho position, to form a Mannich base. A subsequent intramolecular condensation between the hydroxyl group of the phenol and the secondary amine, with the elimination of water, closes the ring to yield the 1,3-benzoxazine structure. The reaction kinetics suggest that the reaction between the formaldehyde-amine derivative and the phenol is the rate-controlling step.[4]

Workflow for Benzoxazine Synthesis

cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 2-(Aminomethyl)phenol HCl D Mix & Heat under Reflux (with Dean-Stark Trap) A->D B Paraformaldehyde B->D C Solvent (e.g., Toluene) C->D E Monitor by TLC D->E Periodically sample F Cool to RT E->F Reaction complete G Solvent Evaporation F->G H Purification (Recrystallization or Chromatography) G->H I Characterization (NMR, IR, MS) H->I

Caption: General workflow for the synthesis of a benzoxazine derivative.

Detailed Protocol: Synthesis of 3-Phenyl-3,4-dihydro-2H-1,3-benzoxazine

This protocol describes a representative synthesis using aniline as the primary amine and phenol, demonstrating the general principles that can be adapted for aminomethylated phenols.

Materials:

  • Phenol (9.41 g, 100 mmol)

  • Aniline (9.31 g, 100 mmol)

  • Paraformaldehyde (6.0 g, 200 mmol of CH₂O)

  • Toluene (150 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware, including a Dean-Stark apparatus

Procedure:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add phenol (100 mmol), aniline (100 mmol), and toluene (150 mL).

  • Reagent Addition: Stir the mixture until all solids are dissolved. Add paraformaldehyde (200 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 110-115 °C). The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 4-6 hours.

  • Monitoring: Progress can also be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solution to remove any unreacted paraformaldehyde.

  • Purification: Transfer the filtrate to a separatory funnel and wash with 1 M NaOH (2 x 50 mL) to remove unreacted phenol, followed by brine (50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene under reduced pressure using a rotary evaporator.

  • Isolation: The crude product is typically obtained as an oil or a low-melting solid. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.

Causality and Experimental Insights:

  • Solvent Choice: Toluene is used as it is a non-polar solvent that forms an azeotrope with water, facilitating its removal via the Dean-Stark trap and driving the equilibrium towards product formation.

  • Formaldehyde Source: Paraformaldehyde is a stable, solid polymer of formaldehyde that is easier and safer to handle than aqueous formalin. It depolymerizes in situ under heating to provide monomeric formaldehyde for the reaction.

  • Work-up Logic: The basic wash with NaOH is critical for removing acidic starting materials like phenol, simplifying the purification process.

Quantitative Data Summary

The Mannich reaction for synthesizing benzoxazines is robust and generally provides good yields with a variety of substrates.

Phenol ComponentAmine ComponentSolventTypical Yield (%)Reference
PhenolAnilineToluene85-95%[3]
p-CresolMethylamineEthanol80-90%[5]
2-Chloro-4-phenylphenolMorpholineEthanol~80%[5]

Core Application II: Key Intermediate for (S,S)-Reboxetine Synthesis

Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used clinically as an antidepressant.[6] Its core structure is a substituted morpholine ring. 2-(Aminomethyl)phenol derivatives are crucial starting points for constructing this heterocyclic core, highlighting the reagent's importance in synthesizing complex APIs.

Synthetic Strategy Overview

A retrosynthetic analysis of Reboxetine reveals that the morpholine ring can be constructed from a chiral amino alcohol precursor. A plausible forward synthesis involves using a derivative of 2-(aminomethyl)phenol to introduce the required phenoxy moiety and participate in the formation of the morpholine ring. The synthesis is multi-step and requires careful control of stereochemistry.[6][7]

Illustrative Synthetic Pathway

The following diagram outlines a conceptual pathway from a 2-(aminomethyl)phenol derivative to a key Reboxetine intermediate. This demonstrates the strategic incorporation of the building block.

G A 2-(Aminomethyl)phenol Derivative B N-Protection (e.g., Boc, Cbz) A->B C Coupling with Chiral Epoxide B->C D Cyclization to Morpholinone C->D E Reduction of Lactam D->E F Final Deprotection & Coupling E->F G (S,S)-Reboxetine F->G

Caption: Conceptual pathway for Reboxetine synthesis.

Protocol: N-Protection of 2-(Aminomethyl)phenol

N-protection is a critical first step to prevent the amine from engaging in unwanted side reactions, allowing for selective modification at other parts of the molecule. This protocol details the N-Boc protection.

Materials:

  • 2-(Aminomethyl)phenol hydrochloride (1.59 g, 10 mmol)

  • Di-tert-butyl dicarbonate (Boc₂O) (2.40 g, 11 mmol)

  • Triethylamine (TEA) (2.02 g, 20 mmol, 2.8 mL)

  • Dichloromethane (DCM) (50 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

Procedure:

  • Suspension: Suspend 2-(Aminomethyl)phenol HCl (10 mmol) in DCM (50 mL) in a 100 mL round-bottom flask at room temperature.

  • Base Addition: Add triethylamine (20 mmol) to the suspension to neutralize the HCl salt and liberate the free amine. Stir for 15 minutes.

  • Protection: Add a solution of Boc₂O (11 mmol) in a small amount of DCM dropwise to the mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC (eluent: 3:1 hexane:ethyl acetate).

  • Work-up: Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 30 mL) and brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected 2-(aminomethyl)phenol.

Causality and Experimental Insights:

  • Base Requirement: Triethylamine is used in excess to not only neutralize the HCl salt but also to scavenge the acidic byproducts of the Boc protection reaction, driving the reaction to completion.

  • Protecting Group Choice: The Boc group is chosen for its stability under a wide range of conditions and its ease of removal under mild acidic conditions, which is crucial in multi-step syntheses.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. 2-(Aminomethyl)phenol HCl and its parent compound require careful handling.

  • Hazard Identification: The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves.[10]

  • Handling: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.[9]

Conclusion

2-(Aminomethyl)phenol HCl is a powerful and versatile reagent in the toolkit of the pharmaceutical development scientist. Its unique bifunctional nature, facilitated by the ortho positioning of its amine and hydroxyl groups, provides a reliable platform for the synthesis of complex heterocyclic intermediates like benzoxazines and morpholines. By understanding the underlying reaction mechanisms and adhering to robust, well-defined protocols, researchers can effectively leverage this building block to construct novel molecular entities and streamline synthetic routes to valuable active pharmaceutical ingredients.

References

  • MDPI. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Available at: [Link]

  • PubMed Central. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Available at: [Link]

  • Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link]

  • Google Patents. (n.d.). US10906912B2 - Pharmaceutical intermediates and methods for preparing the same.
  • PubMed. (1981). 2-(Aminomethyl)phenols, a new class of saluretic agents. 3. Effects of functional group reorientation and modification. Available at: [Link]

  • ResearchGate. (n.d.). Formal synthesis of reboxetine (blue color). First Pfizer synthesis (red color). Available at: [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)phenol. Available at: [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Available at: [Link]

  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers. Available at: [Link]

  • Taylor & Francis Online. (n.d.). o-AMINOMETHYL DERIVATIVES OF PHENOLS. PART 2. BENZOXAZINES AND DIBENZYL AMINES: PROPERTIES, STRUCTURE, SYNTHESIS AND PURIFICATION. Available at: [Link]

  • ResearchGate. (2007). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Available at: [Link]

  • ResearchGate. (2010). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Available at: [Link]

  • ACS Publications. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Available at: [Link]

  • RSC Publishing. (n.d.). Effect of phenol on the synthesis of benzoxazine. Available at: [Link]

  • International Journal of Advanced in Management, Technology and Engineering Sciences. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. Available at: [Link]

  • MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

  • Middle East Technical University. (2021). PREPARATION AND CHARACTERIZATION OF POLYBENZOXAZINE INVOLVING VARIOUS ADDITIVES. Available at: [Link]

  • National Institutes of Health. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Available at: [Link]

  • J-STAGE. (n.d.). High Performance Polybenzoxazines as a Novel Type of Phenolic Resin. Available at: [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Phenols in medicine. Available at: [Link]

  • NSF Public Access Repository. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Available at: [Link]

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Method

Application Notes and Protocols: 2-(Aminomethyl)phenol HCl as a Ligand in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-(Aminomethyl)phenol hydrochloride as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(Aminomethyl)phenol hydrochloride as a versatile bidentate ligand in coordination chemistry. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental design, offering field-proven insights into the synthesis, characterization, and potential applications of its metal complexes. Herein, we present detailed, self-validating protocols for the synthesis of representative transition metal complexes, discuss their characterization using a suite of spectroscopic and analytical techniques, and explore their promising applications in catalysis and drug development. The guide is structured to empower researchers to not only replicate these methods but also to innovate upon them, grounded in a solid understanding of the underlying chemical principles.

Introduction: The Chemical Versatility of 2-(Aminomethyl)phenol

2-(Aminomethyl)phenol, also known as 2-hydroxybenzylamine, is an organic molecule featuring a phenol and an aminomethyl group ortho to each other on a benzene ring. This specific arrangement of a hard oxygen donor (from the hydroxyl group) and a borderline nitrogen donor (from the amino group) makes it an excellent candidate for a bidentate chelating ligand in coordination chemistry. The hydrochloride salt is a common and stable form of this ligand.

The chelate effect, where a multidentate ligand binds to a central metal ion to form a ring structure, results in significantly more stable complexes compared to those formed with analogous monodentate ligands. In the case of 2-(aminomethyl)phenol, it typically forms a stable five-membered chelate ring with a metal ion.

The coordination of 2-(aminomethyl)phenol to a metal center can profoundly alter the electronic and steric properties of both the ligand and the metal ion. This modulation of properties is the foundation for the diverse applications of its metal complexes, ranging from homogeneous catalysis to the development of novel therapeutic agents. Phenol derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The formation of metal complexes with such ligands can enhance these biological activities.

Coordination Behavior of 2-(Aminomethyl)phenol

2-(Aminomethyl)phenol acts as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the aminomethyl group and the oxygen atom of the deprotonated hydroxyl group. The hydrochloride salt form requires in-situ deprotonation of both the amine hydrochloride and the phenolic proton, which is typically achieved by the addition of a base or by using a metal salt that can facilitate this deprotonation.

The coordination can be visualized as follows:

G cluster_0 Chelate Ring M M^n+ N NH2 M->N O O M->O C1 CH2 N->C1 C2 O->C2 C3 C4 G cluster_workflow Synthesis Workflow A Dissolve Ligand (2-(Aminomethyl)phenol HCl) in Methanol B Add NaOH Solution (Deprotonation) A->B D Add Metal Salt Solution to Ligand Solution B->D C Dissolve Metal Salt (e.g., CuCl2·2H2O) in Methanol C->D E Reflux for 2-3 hours D->E F Cool and Filter E->F G Wash with Methanol and Diethyl Ether F->G H Dry the Complex G->H G cluster_catalysis Catalytic Cycle for Phenol Oxidation A [L-Cu(II)] Complex B Substrate Binding (Phenol) A->B + Phenol C [L-Cu(II)-Phenolate] B->C D Electron Transfer [L-Cu(I)] + Phenoxy Radical C->D E Radical Coupling (Product Formation) D->E -> Dimerized Product F Re-oxidation of Cu(I) with O2 D->F + O2 F->A

Caption: A simplified catalytic cycle for phenol oxidation.

Protocol Outline: Catalytic Oxidation of 2,4-di-tert-butylphenol

  • Reaction Setup: In a round-bottom flask, dissolve the synthesized Cu(II)-2-(aminomethyl)phenol complex (e.g., 0.05 mmol) and 2,4-di-tert-butylphenol (1.0 mmol) in a suitable solvent such as acetonitrile or methanol (10 mL).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an air or oxygen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Analysis: After the reaction is complete, the product can be isolated by column chromatography and characterized by NMR and mass spectrometry.

The efficiency of the catalyst can be evaluated based on the conversion of the substrate and the selectivity for the desired oxidized product.

Applications in Drug Development

The coordination of biologically active ligands to metal ions is a well-established strategy in drug design to enhance therapeutic efficacy. Metal complexes of aminophenol derivatives have been investigated for their antimicrobial and anticancer activities.

[1][2]#### 5.1. Antimicrobial Activity

The chelation of a metal ion to an organic ligand can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes. Furthermore, the coordinated metal ion can interfere with essential cellular processes in microorganisms.

Protocol Outline: Evaluation of Antimicrobial Activity (Agar Disc Diffusion Method)

  • Preparation of Media: Prepare nutrient agar plates for bacteria or potato dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum of the test microorganism onto the surface of the agar plates.

  • Application of Compounds: Place sterile paper discs (6 mm diameter) impregnated with known concentrations of the synthesized metal complexes (e.g., in DMSO) onto the inoculated plates. A disc with the solvent alone serves as a negative control, and a standard antibiotic disc as a positive control.

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48-72 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

CompoundZone of Inhibition (mm) vs. S. aureus (Representative Data)
Ligand8
Cu(II) Complex15
Ni(II) Complex12
Co(II) Complex14
Standard Antibiotic20

Note: The above data is representative and will vary depending on the specific complex and microbial strain.

The enhanced activity of the metal complexes compared to the free ligand is a common observation and is often attributed to the principles of chelation theory.

Conclusion and Future Directions

2-(Aminomethyl)phenol hydrochloride is a readily accessible and highly versatile ligand for the synthesis of a wide array of coordination complexes. The straightforward synthesis of its metal complexes, coupled with their tunable electronic and steric properties, makes them attractive candidates for applications in catalysis and medicinal chemistry. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to explore the rich coordination chemistry of this ligand and to develop novel applications for its metal complexes.

Future research in this area could focus on the synthesis of chiral 2-(aminomethyl)phenol derivatives for applications in asymmetric catalysis, the development of heterometallic complexes with unique magnetic or catalytic properties, and the detailed investigation of the mechanisms of biological action of these complexes to facilitate the design of more potent and selective therapeutic agents.

References

  • Synthesis and crystal structure of a new copper(II) complex based on 5-ethyl-3-(pyridin-2-yl)-1,2,4-triazole. (n.d.). PubMed Central. Retrieved February 7, 2024, from [Link]

  • Synthesis and crystal structure of a Cu(II) complex with reduced schiff-base N-(2-hydroxybenzyl)-D,L-alanine and 4,4-bipyridine | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. (2021, July 6). PubMed Central. [Link]

  • Synthesis and Structure of Copper(II) Complexes with an Imine Derived from 4-nitroaniline and 2-hydroxy-1-naphthaldehyde. (2023, July 21). GHDB. [Link]

  • Synthesis, Spectroscopic and Physico chemical Characterization of Cu (II), Ni(II), Co(II) and Mn(II) Coordination compounds with. (n.d.). Retrieved February 7, 2024, from [Link]

  • Synthesis and crystal structure of the copper (II) carboxylate with 2,2-bipyridine, [Cu(4-mba)2(bipy)(H2O)]. (n.d.). European Journal of Chemistry. Retrieved February 7, 2024, from [Link]

  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activity and mechanistic study. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 7, 2024, from [Link]

  • Recent development in transition metal-catalysed C–H olefination. (n.d.). PubMed Central. Retrieved February 7, 2024, from [Link]

  • Synthesis, characterization and spectral estimation of Nickel (II) and Copper (II) complexes and study of their antibacterial. (n.d.). Chemical Review and Letters. Retrieved February 7, 2024, from [Link]

  • Antimicrobial Activity of Copper(II), Nickel(II) and Zinc(II) Complexes with Semicarbazone and Thiosemicarbazone Ligands Derived from Substituted Salicylaldehydes. (2022, May 26). PubMed Central. [Link]

  • (PDF) Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. (2012, August 6). ResearchGate. [Link]

  • Synthesis and characterization of Ni(II) and Cu(II) complexes derived from novel phenolic Mannich bases. (2013, January 24). Retrieved February 7, 2024, from [Link]

  • Cu‐Catalyzed Cross‐Dehydrogenative ortho‐Aminomethylation of Phenols. (n.d.). PubMed Central. Retrieved February 7, 2024, from [Link]

  • Antimicrobial Activity of Novel Ni(II) and Zn(II) Complexes with (E)-2-((5-Bromothiazol-2-yl)imino)methyl)phenol Ligand: Synthesis, Characterization and Molecular Docking Studies. (n.d.). MDPI. Retrieved February 7, 2024, from [Link]

  • Synthesis and crystal structure of the copper(II) Complex [Cu 2Cl2(HEMDP)2].THF. (2016, August 9). ResearchGate. [Link]

  • Exploring early transition metal coordination: a synthetic and computational study of tripodal ligand complexes. (n.d.). Dalton Transactions (RSC Publishing). Retrieved February 7, 2024, from [Link]

  • Antimicrobial activity of Co(II) and Ni(II) complexes. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • (PDF) Synthesis and Spectral Characterization of Ni(II) and Pd(II) Complexes of Benzilmonoximethiocarbhydrazide-p-dimethylaminobenzaldehyde Synthesis and Spectral Characterization of Ni(II) and Pd(II) Complexes of Benzilmonoximethiocarbhydrazide-p- dimethylaminobenzaldehyde. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Aerobic oxidation of 2-aminophenol catalysed by a series of mononuclear copper(ii) complexes: phenoxazinone synthase-like activi. (n.d.). Retrieved February 7, 2024, from [Link]

  • Oxidation mechanism of phenols by dicopper-dioxygen (Cu(2)/O(2)) complexes. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

  • Design, synthesis and characterization of novel Ni(II) and Cu(II) complexes as antivirus drug candidates against SARS-CoV-2 and HIV virus. (n.d.). PubMed Central. Retrieved February 7, 2024, from [Link]

  • Synthesis, characterization and antimicrobial activity of Co(II), Zn(II) and Cd(II) complexes with N-benzyloxycarbonyl-S-phenylalanine. (n.d.). PubMed. Retrieved February 7, 2024, from [Link]

  • Transition-metal-catalyzed ortho-selective C–H functionalization reactions of free phenols. (2021, May 17). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • (PDF) Synthesis, Characterization and Antimicrobial Activity of Cu(II) And Zn(II) Metal Complexes from 2-[(2-Hydroxyphenyl)Imino]Methyl Phenol. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • (PDF) Synthesis of 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. (2008, October 16). ResearchGate. [Link]

  • Multifunctional ligands in transition metal catalysis. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 7, 2024, from [Link]

  • Synthesis and characterization of copper(ii) complexes: their catalytic behavior towards alcohol oxidation using NaOCl as the oxidant. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 7, 2024, from [Link]

  • When Metal Complexes Evolve, and a Minor Species is the Most Active: the Case of Bis(Phenanthroline)Copper in the Catalysis of Glutathione Oxidation and Hydroxyl Radical Generation. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

Sources

Application

Analytical methods for quantifying 2-(Aminomethyl)phenol hcl in samples

Introduction & Chemical Context 2-(Aminomethyl)phenol hydrochloride (CAS: 6393-07-3), often referred to as 2-HOBA or Salicylamine , is a critical bifunctional building block in pharmaceutical synthesis and a potent scave...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-(Aminomethyl)phenol hydrochloride (CAS: 6393-07-3), often referred to as 2-HOBA or Salicylamine , is a critical bifunctional building block in pharmaceutical synthesis and a potent scavenger of reactive


-ketoaldehydes (isolevuglandins). Its unique structure—featuring a phenolic hydroxyl group ortho to an aminomethyl group—creates specific analytical challenges:
  • Zwitterionic Character: The molecule possesses both an acidic phenol (

    
    ) and a basic amine (
    
    
    
    ). In the hydrochloride salt form, the amine is protonated.
  • Intramolecular Hydrogen Bonding: The ortho positioning facilitates hydrogen bonding between the phenol and the amine, potentially affecting peak shape and solubility compared to its meta or para isomers.

  • Oxidative Instability: Phenolic amines are susceptible to oxidation (browning) upon exposure to light and air, necessitating careful sample handling.

This guide details two orthogonal methods for quantification: a robust HPLC-UV method for Quality Control (purity/assay) and a GC-MS method for structural confirmation and impurity profiling.

Method 1: High-Performance Liquid Chromatography (HPLC-UV)[1]

Objective: Routine quantification of 2-(Aminomethyl)phenol HCl in raw materials and drug substance formulations.

Methodological Logic (The "Why")
  • Column Selection: A standard C18 column is used, but it must be "base-deactivated" or highly end-capped. Free silanols on older silica supports bind irreversibly with the protonated amine of 2-HOBA, causing severe peak tailing.

  • pH Control: We utilize an acidic mobile phase (pH 2.7). At this pH, the amine is fully protonated (

    
    ), and the phenol is fully protonated (neutral -OH). This prevents mixed-mode retention mechanisms that lead to poor reproducibility.
    
  • Silanol Suppression: Triethylamine (TEA) is added as a competitive base to block any remaining active sites on the column stationary phase.

Experimental Protocol

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Milli-Q Water[1]

  • Triethylamine (TEA)[1]

  • Orthophosphoric Acid (85%)

Instrument Parameters:

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm
Mobile Phase A 0.05% TEA in Water, adjusted to pH 2.7 with Orthophosphoric Acid
Mobile Phase B Acetonitrile
Isocratic Ratio 75% A : 25% B
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV-DAD at 274 nm (Primary), 239 nm (Secondary for sensitivity)
Injection Vol 20 µL
Run Time 15 minutes

Step-by-Step Procedure:

  • Buffer Prep: Dissolve 0.5 mL TEA in 1000 mL water. Adjust pH to 2.70 ± 0.05 using phosphoric acid. Filter through 0.22 µm nylon membrane.

  • Standard Prep: Accurately weigh 25 mg of 2-(Aminomethyl)phenol HCl reference standard into a 25 mL volumetric flask. Dissolve in Mobile Phase A. (Conc: 1000 µg/mL). Dilute to working range (e.g., 50 µg/mL).

  • System Suitability: Inject the standard 6 times.

    • Acceptance Criteria: RSD of Area < 2.0%, Tailing Factor < 1.5, Theoretical Plates > 5000.

Method 2: Gas Chromatography - Mass Spectrometry (GC-MS)

Objective: Structural identification and detection of volatile organic impurities.

Methodological Logic

2-(Aminomethyl)phenol is polar and non-volatile. Direct injection leads to thermal degradation and adsorption in the inlet liner. We employ Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). This replaces the active protons on the -OH and -NH2 groups with Trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable.

Experimental Protocol

Reagents:

  • BSTFA + 1% TMCS (Derivatizing agent)

  • Pyridine (Anhydrous solvent and acid scavenger)

  • Dichloromethane (Extraction solvent if needed)

Derivatization Workflow:

  • Weigh 5 mg of sample into a 2 mL GC vial.

  • Add 500 µL of Anhydrous Pyridine. Vortex to dissolve.[2][1][3]

  • Add 200 µL of BSTFA + 1% TMCS.

  • Cap tightly and incubate at 70°C for 30 minutes . (Heat is required to drive the reaction on the sterically hindered amine).

  • Cool to room temperature and inject directly.

Instrument Parameters:

ParameterCondition
Inlet Split (20:1), 260°C
Column 5% Phenyl-arylene (e.g., DB-5ms), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Oven Program 80°C (1 min) → 15°C/min → 300°C (5 min)
Transfer Line 280°C
MS Source EI (70 eV), 230°C
Scan Range 40 - 450 m/z

Visualizing the Analytical Strategy

The following diagrams illustrate the decision-making process for method selection and the specific chemical logic behind the HPLC protocol.

Figure 1: Analytical Workflow & Decision Logic

AnalyticalStrategy Start Sample: 2-(Aminomethyl)phenol HCl Decision Goal: Purity/Assay or ID/Impurity? Start->Decision PathHPLC Quantitative Assay (Purity) Decision->PathHPLC Assay PathGC Structural ID / Volatiles Decision->PathGC Identification HPLC_Step1 Dissolve in Mobile Phase (Acidic Buffer) PathHPLC->HPLC_Step1 GC_Step1 Derivatization (BSTFA/TMCS) 70°C, 30 min PathGC->GC_Step1 HPLC_Mech Mechanism: Protonate Amine (NH3+) Suppress Phenol Ionization HPLC_Step1->HPLC_Mech HPLC_Result HPLC-UV (274 nm) Result: % Purity HPLC_Step1->HPLC_Result GC_Mech Mechanism: Cap Polar -OH/-NH2 Form TMS Derivatives GC_Step1->GC_Mech GC_Result GC-MS (EI) Result: Mass Spec ID GC_Step1->GC_Result

Caption: Decision tree for selecting between HPLC and GC workflows based on analytical goals (Quantification vs. Identification).

Figure 2: HPLC Method Development Logic (pKa Interactions)

HPLC_Logic cluster_molecule Molecule Properties cluster_mobilephase Mobile Phase (pH 2.7) Amine Amine Group (-NH2) pKa ~ 9.0 Interaction1 Amine Protonates (-NH3+) Amine->Interaction1 pH < pKa Phenol Phenol Group (-OH) pKa ~ 10.0 Interaction2 Phenol Neutral (-OH) Phenol->Interaction2 pH < pKa Acid Acidic Buffer (High [H+]) Acid->Interaction1 Acid->Interaction2 Result Optimal Retention No Mixed Mode Interaction1->Result Interaction2->Result

Caption: Mechanistic interaction between mobile phase pH and the functional groups of 2-HOBA to ensure peak symmetry.

Validation & Performance Data

The following performance characteristics are expected when validating the HPLC method according to ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at

of 2-HOBA
Pass (Resolution > 2.0 from impurities)
Linearity (

)

0.9998 (Range: 10–100 µg/mL)
Precision (Repeatability) RSD

(n=6)
0.4%
LOD / LOQ S/N > 3 (LOD) / > 10 (LOQ)LOD: 0.1 µg/mL; LOQ: 0.3 µg/mL
Accuracy (Recovery) 98.0% – 102.0%99.5% at 100% level
Solution Stability Change

over 24h
Stable for 48h at 4°C (Protect from light)

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70267, 2-(Aminomethyl)phenol. Retrieved from [Link]

  • MDPI. (2023). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol. (Contextual reference for phenolic amine derivatization). Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023). 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development.[4] (Bioanalytical context). Retrieved from [Link]

Sources

Method

Application Note: High-Efficiency Derivatization of 2-(Aminomethyl)phenol HCl for GC-MS Profiling

This Application Note is structured to provide a rigorous, field-validated protocol for the analysis of 2-(Aminomethyl)phenol HCl. It prioritizes chemical logic, artifact prevention, and self-validating experimental desi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-validated protocol for the analysis of 2-(Aminomethyl)phenol HCl. It prioritizes chemical logic, artifact prevention, and self-validating experimental design.

Executive Summary

Direct Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-(Aminomethyl)phenol HCl is chemically non-viable due to two critical factors: the compound's zwitterionic potential (phenolic -OH and amine -NH₂) and its hydrochloride salt form. The salt form prevents volatilization, while the polar functional groups lead to severe peak tailing and thermal degradation.

This protocol details a "One-Pot" Neutralization-Silylation strategy . By utilizing anhydrous pyridine as both a solvent and an acid scavenger, we eliminate the need for liquid-liquid extraction (LLE), thereby preventing analyte loss and ensuring quantitative conversion to the volatile N,O-bis(trimethylsilyl) derivative.

Chemical Mechanism & Rationale[1][2]

The Salt Challenge

Silylation reagents (e.g., BSTFA) react via nucleophilic attack by the analyte's heteroatoms (O, N) on the silicon center. In the HCl salt form (


), the nitrogen lone pair is protonated and unavailable for reaction.
  • Incorrect Approach: Direct addition of BSTFA to the solid salt results in partial reaction (phenol only) or no reaction.

  • Correct Approach: In-situ neutralization using an organic base (Pyridine) liberates the free amine, allowing simultaneous silylation of both the phenol and amine groups.

Reaction Pathway

The derivatization targets the replacement of active protons on the hydroxyl and primary amine groups with trimethylsilyl (TMS) groups.

Target Derivative MW Calculation:

  • Parent MW (Free Base,

    
    ): 123.15 amu
    
  • Derivatization: Replacement of 2 active H atoms with 2 TMS groups (

    
    ).
    
  • Net Mass Addition:

    
     amu
    
  • Derivative MW: 267.35 amu

Reaction Workflow Diagram

DerivatizationWorkflow Salt 2-(Aminomethyl)phenol HCl (Solid Salt) FreeBase Intermediate: Free Amine Base Salt->FreeBase Neutralization (-HCl) Pyridine Anhydrous Pyridine (Solvent & Base) Pyridine->FreeBase Reaction Reaction: 70°C, 30 min FreeBase->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Product N,O-Bis(TMS) Derivative (GC-Ready) Reaction->Product Substitution (-TFA)

Figure 1: The "One-Pot" reaction workflow ensures the HCl salt is neutralized in situ, preventing loss of the polar amine prior to derivatization.

Experimental Protocol

Reagents & Materials
  • Analyte: 2-(Aminomethyl)phenol HCl (>98% purity).[1]

  • Derivatization Reagent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[2]

    • Note: TMCS acts as a catalyst to drive the reaction at the sterically hindered or less reactive amine site.

  • Solvent/Base: Pyridine, Anhydrous (99.8%). Stored over KOH pellets or molecular sieves to maintain dryness.

  • Internal Standard (IS): Acenaphthene-d10 or Tetradecane (dissolved in Pyridine at 50 µg/mL).

Step-by-Step Procedure

Step 1: Sample Solubilization & Neutralization

  • Weigh 1-2 mg of 2-(Aminomethyl)phenol HCl into a 1.5 mL GC autosampler vial.

  • Add 200 µL of Anhydrous Pyridine (containing Internal Standard).

  • Critical Step: Sonicate for 5 minutes. The solution may remain slightly cloudy (Pyridine-HCl salt formation), but the analyte must be accessible.

Step 2: Derivatization Reaction

  • Add 300 µL of BSTFA + 1% TMCS to the vial.

  • Flush the headspace with dry Nitrogen gas for 5 seconds (optional but recommended to remove moisture).

  • Cap tightly with a PTFE-lined crimp cap.

  • Vortex for 10 seconds.

  • Incubate in a heating block at 70°C for 30 minutes .

    • Why? Amine silylation has a higher activation energy than phenols. Heat ensures the conversion of the mono-TMS (phenol only) to the di-TMS form.

Step 3: Post-Reaction Handling

  • Allow the vial to cool to room temperature.

  • (Optional) If a precipitate (Pyridine-HCl) is visible and interferes with injection, centrifuge at 3000 rpm for 2 minutes.

  • Transfer the clear supernatant to a new vial insert for injection.

  • Inject within 24 hours . (TMS derivatives of amines are hydrolytically unstable; keep samples dry).

GC-MS Method Parameters

ParameterSettingRationale
Column DB-5MS UI (30 m x 0.25 mm x 0.25 µm)Low-bleed, non-polar phase ideal for silylated aromatics.
Inlet Temp 260°CHigh enough to volatilize the derivative, low enough to prevent thermal degradation.
Injection Mode Split (10:1 or 20:1)Prevents column overload; Pyridine solvent expansion volume is high.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard optimization for MS vacuum.
Oven Program 80°C (hold 1 min) → 20°C/min → 280°C (hold 5 min)Fast ramp prevents peak broadening; final hold elutes silylation byproducts.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
MS Source 230°C (EI Mode, 70 eV)Standard ionization energy.
Scan Range m/z 40–450Covers the molecular ion (267) and low mass fragments.

Data Analysis & Interpretation

Identification Criteria

The successful reaction yields N,O-Bis(trimethylsilyl)-2-(aminomethyl)phenol .

  • Retention Time: Expect elution between 8.0 - 10.0 minutes (variable based on flow/ramp).

  • Key Diagnostic Ions (EI Source):

    • m/z 267 (M+): Molecular ion (weak intensity).

    • m/z 252 ([M-15]+): Loss of methyl group from TMS (Characteristic of TMS derivatives).

    • m/z 179 ([M-88]+): Loss of -NHSi(CH3)3 fragment (Cleavage at the benzylic carbon).

    • m/z 73 (Si(CH3)3+): Base peak or very strong; confirms presence of silyl group.

Quality Control & Troubleshooting

Artifact Check: The Mono-Derivative If the reaction is incomplete (due to moisture or insufficient heat), you will observe a peak with MW 195 (Mono-TMS, likely on the phenol only).

  • Correction: Increase reaction time to 60 mins or check pyridine dryness.

Ghost Peaks

  • Pyridine Peak: Elutes early (solvent).

  • BSTFA Artifacts: Peaks at m/z 73, 147, 207, 281 are cyclosiloxanes from reagent hydrolysis. These are normal background.

Self-Validating Logic

To ensure the protocol worked:

  • Peak Symmetry: The target peak should be symmetrical (Tailing Factor < 1.2). Tailing indicates active -NH or -OH groups (incomplete derivatization).

  • Internal Standard Recovery: The area of the IS should be consistent (<5% RSD) across injections.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. [Link]

  • Schummer, C., et al. (2009).[3] Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Talanta, 77(4), 1473-1482. [Link]

  • Knapp, D. R. (1979). Handbook of Analytical Derivatization Reactions. John Wiley & Sons.[4] (Seminal text on silylation mechanisms).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Aminomethyl)phenol HCl Synthesis

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)phenol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Aminomethyl)phenol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis and to provide actionable strategies for improving reaction yield and product purity. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a quick overview of the synthesis and common sticking points.

Q1: What are the primary synthetic routes to 2-(Aminomethyl)phenol?

There are several established routes, each with distinct advantages and challenges:

  • Reductive Amination of Salicylaldehyde: This is arguably the most common one-pot or two-step method. It involves forming an imine intermediate between salicylaldehyde and an ammonia source, which is then reduced in situ or in a subsequent step to the desired primary amine.

  • Reduction of 2-Hydroxybenzonitrile: This route involves the catalytic hydrogenation of the nitrile group to a primary amine. While potentially high-yielding, it often requires high-pressure hydrogenation equipment and careful catalyst selection to avoid reduction of the aromatic ring.[1][2]

  • Gabriel Synthesis: A classic method for preparing primary amines, this route starts with potassium phthalimide and a suitable substrate like 2-(bromomethyl)phenol.[3][4][5][6] It is known for preventing the over-alkylation that can plague other methods but involves multiple steps, including a potentially harsh deprotection stage.[7]

Q2: I'm performing a reductive amination of salicylaldehyde and my yield is consistently low (<40%). What are the most likely causes?

Low yields in this reaction typically stem from one or more of the following issues:

  • Incomplete Imine Formation: The equilibrium between the aldehyde/ammonia and the imine may not favor the product.

  • Instability of the Imine: The formed imine can be susceptible to hydrolysis, reverting to the starting materials, especially under aqueous or certain pH conditions.[8]

  • Side Reactions: The aldehyde starting material can be reduced to 2-hydroxybenzyl alcohol. Additionally, phenolic compounds can be prone to oxidation, leading to colored impurities, especially under basic conditions or in the presence of air.[8]

  • Inefficient Reduction: The chosen reducing agent may be unsuitable, used in insufficient quantity, or may have decomposed under the reaction conditions.[8]

  • Product Isolation Losses: The amphoteric nature of 2-(aminomethyl)phenol (containing both an acidic phenol and a basic amine) can complicate purification by standard acid-base extraction, leading to significant loss of product in the aqueous phases.

Q3: How do I effectively form and crystallize the final hydrochloride salt?

The conversion of the freebase 2-(aminomethyl)phenol to its HCl salt is a critical step for stability and purification. A robust method is to dissolve the purified freebase in a suitable alcohol (like isopropanol or methanol) and add a stoichiometric amount of HCl (either as a gas or a solution in an appropriate solvent like ether or isopropanol). The salt typically has lower solubility and will precipitate. The key to high recovery is the choice of the solvent system. A solvent in which the freebase is soluble but the HCl salt is not is ideal for promoting crystallization and minimizing losses.

Part 2: In-Depth Troubleshooting Guide: Reductive Amination Pathway

This section provides a detailed, problem-oriented guide for the most common synthesis route: the reductive amination of salicylaldehyde.

Workflow: Reductive Amination & Troubleshooting

This diagram illustrates the general workflow and key decision points for troubleshooting.

G cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Checkpoints cluster_solutions Corrective Actions start Salicylaldehyde + NH3 source imine Imine Formation start->imine Control pH (7-9) Azeotropic removal of H2O reduction Reduction imine->reduction Add Reducing Agent check_imine TLC/NMR Check 1: Imine Formation Complete? imine->check_imine freebase Crude 2-(Aminomethyl)phenol (Freebase) reduction->freebase check_reduction TLC/NMR Check 2: Reduction Complete? reduction->check_reduction check_purity Crude Product Analysis: Purity & Byproducts? freebase->check_purity sol_imine Adjust pH Use Dean-Stark Increase NH3 conc. check_imine->sol_imine No sol_reduction Add more reductant Change reductant (e.g., NaBH(OAc)3) Optimize Temp/Time check_reduction->sol_reduction No sol_purity Optimize Workup pH Use alternative purification (Column/Crystallization) check_purity->sol_purity No sol_imine->imine Re-run sol_reduction->reduction Re-run sol_purity->freebase Re-purify

Caption: Troubleshooting workflow for the reductive amination synthesis.

Problem 1: Low Conversion of Salicylaldehyde (Incomplete Imine Formation)

Symptoms: TLC or NMR analysis after the initial reaction period (before reduction) shows a significant amount of remaining salicylaldehyde.

Causality: Imine formation is a reversible equilibrium reaction. If water is not removed or if the concentration of the ammonia source is too low, the equilibrium will not favor the imine product. The pH is also critical; it must be high enough to have a sufficient concentration of the free amine nucleophile but not so high as to cause side reactions of the aldehyde.

Solutions:

  • pH Control: The optimal pH for imine formation is typically between 7 and 9. Below this range, the ammonia source is fully protonated and non-nucleophilic. Above this range, side reactions like the Cannizzaro reaction can occur, although this is less common for salicylaldehyde.

  • Water Removal: Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the water formed during the reaction. This is a highly effective method to drive the equilibrium toward the imine product.

  • Ammonia Source: Use a high concentration of the ammonia source. Anhydrous ammonia in an alcohol, or a large excess of ammonium acetate, can be effective.

Problem 2: Imine Intermediate Persists in the Final Product

Symptoms: Your final, isolated product shows a characteristic imine peak in the 1H NMR spectrum (often a singlet around 8-9 ppm) and/or a separate spot on the TLC plate.

Causality: This is a clear indication of incomplete reduction. The cause is often related to the choice and handling of the reducing agent.

  • Reducing Agent Potency: Sodium borohydride (NaBH₄) is a common choice, but its reactivity is highly dependent on the solvent and pH. In neutral or acidic methanol, it can decompose rapidly.[8] Imines are also less reactive than aldehydes, so conditions sufficient to reduce trace aldehyde may not be sufficient to reduce the bulk imine.

  • Steric Hindrance: The imine formed from salicylaldehyde may have some steric hindrance that slows the reduction.

Solutions:

  • Change Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a superior reagent for reductive aminations. It is milder, more selective for imines over aldehydes, and tolerant of mildly acidic conditions, which can help stabilize the imine as the iminium ion, activating it for reduction.

  • Optimize NaBH₄ Conditions: If using NaBH₄, ensure the solvent is anhydrous and consider running the reaction at a lower temperature (0 °C) to control the rate of decomposition. Add the NaBH₄ portion-wise to the pre-formed imine.

  • Catalytic Hydrogenation: If equipment is available, catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) is a very clean and effective method for reducing the imine.

Data Table: Comparison of Common Reducing Agents
Reducing AgentProsConsOptimal Conditions
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce starting aldehyde; unstable in protic/acidic media.[8]Aprotic solvent or basic alcohol (e.g., MeOH with NaOMe).[8] Temperature 0-25 °C.
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at acidic pH.Highly toxic (releases HCN gas at low pH).Requires careful pH control (pH 6-7).[9]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Selective for imines; stable; does not require strict pH control.More expensive; can be moisture-sensitive.Aprotic solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).
Hydrogen (H₂) with Catalyst (e.g., Pd/C) Clean (byproduct is water); highly effective.Requires specialized pressure equipment; potential for ring saturation.Methanol or Ethanol solvent; 1-5 atm H₂ pressure.
Problem 3: Product is Dark-Colored, Oily, or Contains Tar

Symptoms: The reaction mixture turns dark brown or black during the reaction or workup. The isolated product is a non-crystalline oil or tar.

Causality: Phenols are susceptible to air oxidation, a process that is significantly accelerated under basic conditions. The resulting quinone-type species are highly colored and can polymerize, leading to tar formation.

Solutions:

  • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon, especially during steps involving basic conditions (like the workup).

  • Control Basicity: During the workup, avoid using strong bases for extended periods. If you must raise the pH, do so quickly in an ice bath and immediately proceed to extraction.

  • Use of Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite (NaHSO₃) to the aqueous phase during workup can help prevent oxidation by scavenging dissolved oxygen.

Reaction Pathway: Desired vs. Side Reactions

G cluster_main Desired Pathway cluster_side Side Reactions sal Salicylaldehyde imine Imine sal->imine + NH3 - H2O alcohol 2-Hydroxybenzyl alcohol sal->alcohol + [H] (Over-reduction) product 2-(Aminomethyl)phenol imine->product + [H] (Reduction) polymer Oxidized Polymer/Tar product->polymer + [O] (Base, Air)

Caption: Desired reaction pathway versus common side reactions.

Part 3: Experimental Protocols

Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃

This protocol is designed to maximize yield by favoring imine formation and ensuring complete, selective reduction.

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq).

    • Add anhydrous dichloromethane (DCM, ~0.2 M concentration).

    • Add ammonium acetate (2.5 eq) and molecular sieves (4Å, ~1g per 10 mmol of aldehyde).

    • Stir the mixture at room temperature for 4-6 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the salicylaldehyde spot has been completely consumed and a new, lower Rf spot corresponding to the imine has appeared.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

    • Monitor the reduction by TLC until the imine spot has disappeared.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

    • Separate the organic layer. Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-(aminomethyl)phenol freebase.

Protocol 2: HCl Salt Formation and Crystallization
  • Salt Formation:

    • Dissolve the crude freebase from Protocol 1 in a minimal amount of cold isopropanol (IPA).

    • Slowly add a 2M solution of HCl in diethyl ether (1.05 eq) dropwise while stirring. A white precipitate should begin to form immediately.

    • Stir the resulting slurry at 0 °C for 1-2 hours to maximize precipitation.

  • Isolation:

    • Collect the white solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any non-polar impurities.

    • Dry the solid under vacuum to a constant weight to yield 2-(Aminomethyl)phenol HCl.

References

  • Benchchem. (n.d.). Step-by-step synthesis of 3-(3-aminophenyl)-2H-chromen-2-one from salicylaldehyde.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. PubMed Central.
  • Wikipedia. (n.d.). 2-Aminophenol. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
  • Chemistry Steps. (n.d.). The Gabriel Synthesis. Retrieved February 4, 2026, from [Link]

  • PubChem. (n.d.). 2-(Aminomethyl)phenol. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. Retrieved February 4, 2026, from [Link]

  • MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
  • ResearchGate. (n.d.). Synthesis of salicylaldehydes from phenols via copper-mediated duff reaction. Retrieved February 4, 2026, from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved February 4, 2026, from [Link]

  • Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization for the Chemical Synthesis of Conducting Poly (m-aminophenol) in HCl using Ammonium Persulfate. Retrieved February 4, 2026, from [Link]

  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. Retrieved February 4, 2026, from [Link]

  • CORE. (2019, March 27). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Retrieved February 4, 2026, from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved February 4, 2026, from [Link]

  • JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved February 4, 2026, from [Link]

  • YouTube. (2016, December 26). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved February 4, 2026, from [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion. Retrieved February 4, 2026, from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and.... Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). US6489519B1 - Process for removal of impurities from phenol by means of at least one acid catalyst.

Sources

Optimization

Overcoming poor solubility of 2-(Aminomethyl)phenol hcl in reaction media

Technical Support Center: 2-(Aminomethyl)phenol HCl Solubility & Reactivity Guide Case ID: AMP-HCL-SOL-001 Topic: Overcoming Solubility Limitations of 2-(Aminomethyl)phenol HCl in Organic Synthesis Assigned Specialist: S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Aminomethyl)phenol HCl Solubility & Reactivity Guide

Case ID: AMP-HCL-SOL-001 Topic: Overcoming Solubility Limitations of 2-(Aminomethyl)phenol HCl in Organic Synthesis Assigned Specialist: Senior Application Scientist, Chemical Process Group

Executive Summary: The Core Challenge

You are likely encountering a "heterogeneous slurry" issue. 2-(Aminomethyl)phenol hydrochloride (CAS: 50312-64-6) is an ionic lattice solid. Its high lattice energy prevents dissociation in non-polar organic solvents (DCM, Toluene, THF) commonly used for acylation, reductive amination, or Salen ligand synthesis.

To drive your reaction to completion, you must disrupt this lattice by removing the hydrochloride counter-ion (deprotonation) or by modifying the solvent system to accommodate the ionic species.

Decision Matrix: Select Your Protocol

Before proceeding, select the workflow that matches your reaction tolerance.

SolventStrategy Start Start: Reaction Requirement? Q1 Can the reaction tolerate tertiary amine salts (e.g., Et3N·HCl)? Start->Q1 MethodA METHOD A: In-Situ Neutralization (Best for Salen Synthesis) Q1->MethodA Yes Q2 Is the reaction strictly anhydrous? Q1->Q2 No MethodB METHOD B: Ex-Situ Free-Basing (Extraction) Q2->MethodB Yes (Remove Water) MethodC METHOD C: Solvent Switch (Alcohol/DMSO) Q2->MethodC No (Polar Solvents OK)

Figure 1: Strategic decision tree for selecting the solubilization method based on reaction constraints.

Protocol A: In-Situ Neutralization (The "Add-and-Stir" Method)

Best For: Synthesis of Salen ligands, Schiff bases, or acylations where salt byproducts are inert.

The Logic: Instead of isolating the unstable free base, you generate it inside the reaction flask using a non-nucleophilic organic base. The equilibrium shifts because the free amine is consumed immediately by the electrophile (e.g., aldehyde or acid chloride).

Reagents:

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Stoichiometry: 1.1 to 1.2 equivalents relative to the HCl salt.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) are preferred; DCM is acceptable if the electrophile is highly reactive.

Step-by-Step Workflow:

  • Suspension: Suspend 2-(Aminomethyl)phenol HCl in the solvent (e.g., Ethanol). It will look cloudy.

  • Activation: Add 1.2 eq of TEA dropwise.

    • Observation: The mixture may clarify slightly, or you may see a finer precipitate form (this is TEA·HCl, which is different from your starting material).

  • Reaction: Add your electrophile (e.g., Salicylaldehyde).

  • Heating: Heat to reflux. The heat helps dissolve the transient free amine, driving the condensation.

  • Workup: Upon cooling, the product (e.g., the Schiff base) often precipitates. Wash the filter cake with water to remove the TEA·HCl salt.[1]

Technical Note: In Salen ligand synthesis, the phenolic protons (pKa ~10) are not deprotonated by TEA (pKa of conjugate acid ~10.7) to a significant extent in organic media. The TEA selectively removes the HCl from the ammonium group (pKa ~9.5), freeing the amine for nucleophilic attack [1].

Protocol B: Ex-Situ Free-Basing (The Extraction Method)

Best For: Sensitive catalytic cycles, strictly anhydrous reactions, or when the byproduct salt poisons the catalyst.

The Logic: 2-(Aminomethyl)phenol can exist as a zwitterion, but in non-polar solvents, the neutral form (stabilized by an intramolecular Hydrogen bond between the phenol -OH and the amine -N) is favored. This protocol isolates that neutral species.

Step-by-Step Workflow:

  • Dissolution: Dissolve 10g of the HCl salt in 50 mL of distilled water . (It is highly water-soluble).

  • Neutralization: Slowly add saturated NaHCO₃ or 1M NaOH until pH reaches ~10.

    • Critical Check: Do not exceed pH 12, or you will deprotonate the phenol (forming the phenoxide), which is water-soluble and will not extract.

  • Extraction: Extract the aqueous layer 3x with DCM (Dichloromethane) or EtOAc .

    • Troubleshooting: If an emulsion forms, add a small amount of brine.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄.

  • Concentration: Evaporate the solvent under reduced pressure immediately.

    • Storage Warning: The free base is prone to oxidation (turning pink/brown). Use it immediately or store under Nitrogen at -20°C.

Solubility Data of the Free Base:

Solvent Solubility Rating Comment
Water Moderate Forms hydrates/zwitterions.
DCM High Stabilized by intramolecular H-bonding.
Toluene Moderate Requires heating.[2]

| Hexanes | Low | Not recommended. |

Protocol C: Phase Transfer Catalysis (The Biphasic Method)

Best For: Alkylation reactions (e.g., reacting the phenol oxygen with alkyl halides).

The Logic: If you need to react the phenol group (O-alkylation) rather than the amine, you need a base strong enough to deprotonate the phenol (e.g., KOH) in a biphasic system (Water/Toluene). A Phase Transfer Catalyst (PTC) shuttles the phenoxide anion into the organic layer.

Reagents:

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336 (5 mol%).

  • Base: 50% Aqueous NaOH or KOH.

  • Solvent: Toluene or DCM.

Workflow:

  • Dissolve the HCl salt in the minimal amount of water.

  • Add the organic solvent containing your alkyl halide.

  • Add the PTC and the base.

  • Vigorous stirring is required to maximize interfacial surface area.

Troubleshooting & FAQs

Q1: My reaction mixture turned dark brown/pink. Is my product ruined?

  • Diagnosis: This is typical oxidative degradation. Aminophenols are electron-rich and easily oxidized to quinone-imines (colored species) by atmospheric oxygen.

  • Fix: This is often a surface impurity. Recrystallize the final product from Ethanol/Water.

  • Prevention: Degas your solvents with Nitrogen/Argon for 15 minutes before adding the amine.

Q2: I tried Protocol B (Extraction), but I got very low yield.

  • Diagnosis: You likely over-basified (pH > 12) or under-basified (pH < 8).

  • Mechanism:

    • pH < 8: The molecule remains protonated (Ammonium form) -> Stays in water.

    • pH > 12: The phenol deprotonates (Phenoxide form) -> Stays in water.

  • Fix: Aim strictly for pH 9.5 - 10.5 . This is the "isoelectric" sweet spot where the molecule is neutral and most lipophilic [2].

Q3: Can I just heat the HCl salt in Toluene to dissolve it?

  • Answer: No. You will likely sublime the material or cause thermal decomposition before you achieve significant solubility. The ionic lattice energy is too high for non-polar solvents to overcome simply by heating. You must neutralize the HCl.

Mechanism of Action: In-Situ Neutralization

The following diagram illustrates why adding TEA allows the reaction to proceed in organic media despite the initial insolubility.

Mechanism cluster_0 Driving Force: Le Chatelier's Principle Step1 Solid Phase (Insoluble Lattice) Ar-CH2-NH3+ Cl- Step2 Equilibrium in Solvent (Transient Dissolution) Step1->Step2 Solvent Interaction Step3 Deprotonation by TEA Ar-CH2-NH2 (Soluble) + Et3NH+ Cl- (Precipitate) Step2->Step3 + Et3N Step4 Product Formation (Reaction with Electrophile) Step3->Step4 + Electrophile

Figure 2: The equilibrium shift driven by base neutralization and subsequent consumption of the free amine.

References

  • PubChem. (n.d.).[1][2][3][4] 2-(Aminomethyl)phenol hydrochloride. National Library of Medicine.[1] Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-(Aminomethyl)phenol hydrochloride. Merck KGaA.

  • Cui, Y., et al. (2022). Salts of 2-hydroxybenzylamine with improvements on solubility and stability. Journal of Drug Delivery Science and Technology. Retrieved from [Link]

  • Starks, C. M. (1971).[5] Phase-transfer catalysis.[5][6][7] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society. (Foundational text for Protocol C).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: 2-(Aminomethyl)phenol HCl vs. Structural Isomers and Analogs in Medicinal Chemistry and Ligand Design

Executive Summary: The "Ortho-Effect" Advantage 2-(Aminomethyl)phenol HCl (also known as 2-HOBA or 2-Hydroxybenzylamine ) represents a privileged scaffold in both medicinal chemistry and ligand design. While it shares a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" Advantage

2-(Aminomethyl)phenol HCl (also known as 2-HOBA or 2-Hydroxybenzylamine ) represents a privileged scaffold in both medicinal chemistry and ligand design. While it shares a molecular formula (


) with its isomers 3-(aminomethyl)phenol and 4-(aminomethyl)phenol (4-HOBA), its efficacy is distinct and non-interchangeable.

This guide objectively compares 2-(Aminomethyl)phenol HCl against its structural analogs. The core differentiator is the "Ortho-Effect" : the proximity of the phenolic hydroxyl group to the aminomethyl arm facilitates intramolecular hydrogen bonding, specific chelation geometries, and unique reaction kinetics with reactive electrophiles (dicarbonyls).

Key Differentiators at a Glance
Feature2-(Aminomethyl)phenol (2-HOBA) 4-(Aminomethyl)phenol (4-HOBA) 2-Aminophenol
Primary Class Benzylamine (Ortho)Benzylamine (Para)Aniline (Ortho)
Basicity (pKa) ~9.0 (Amine)~9.0 (Amine)~4.7 (Amine)
Dicarbonyl Scavenging Highly Active (Kinetic Superiority)Inactive (Negative Control)Low Specificity
Ligand Utility Salen/Salophen Precursor (Tridentate)Non-chelatingBidentate only
Clinical Status Phase I/II (Atherosclerosis, MASH)Inactive ControlToxic/Dye Precursor

Physicochemical Profile & Stability

Understanding the salt form (HCl) vs. the free base is critical for experimental reproducibility.

Stability of the HCl Salt

The free base of 2-(aminomethyl)phenol is an oil or low-melting solid that is prone to oxidation (browning) upon air exposure due to the electron-rich phenol ring.

  • Recommendation: Always utilize the Hydrochloride (HCl) salt for storage and stock solution preparation. The protonation of the amine (

    
    ) reduces the electron density of the ring via induction, significantly retarding oxidative polymerization.
    
  • Solubility: The HCl salt is highly water-soluble (>50 mg/mL), unlike the free base which requires organic co-solvents (DMSO/Ethanol).

Structural Isomerism & Basicity

Unlike 2-aminophenol , which is an aniline (amine attached directly to the ring) with low basicity (


), 2-(aminomethyl)phenol  is a benzylamine.
  • Implication: At physiological pH (7.4), 2-(aminomethyl)phenol exists predominantly as the cationic ammonium species (

    
    ). This charge state is crucial for its electrostatic interaction with negatively charged lipid membranes where lipid peroxidation occurs.
    

Biological Efficacy: Selective Dicarbonyl Scavenging

The most significant therapeutic application of 2-(Aminomethyl)phenol is its ability to scavenge Reactive Dicarbonyl Species (RDS) , such as Isolevuglandins (IsoLGs) and Malondialdehyde (MDA). These toxic byproducts of lipid peroxidation modify proteins and DNA, driving inflammation in atherosclerosis and hypertension.

Mechanism of Action (2-HOBA vs. 4-HOBA)

Experimental data confirms that 2-HOBA is active while its isomer 4-HOBA is inactive . This stark difference validates the requirement for the ortho-hydroxyl group.

  • 2-HOBA: The ortho-hydroxyl group likely acts as an intramolecular acid/base catalyst or stabilizes the transition state (via H-bonding) during the initial nucleophilic attack of the amine on the dicarbonyl. This leads to the rapid formation of a stable pyrrole or heterocyclic adduct.

  • 4-HOBA: Lacks the proximal hydroxyl group. Although it has a primary amine, the reaction kinetics are too slow to compete with cellular targets (lysine residues on proteins).

Pathway Visualization

The following diagram illustrates the kinetic superiority of 2-HOBA in intercepting IsoLGs before they damage cellular proteins.

ScavengingMechanism cluster_0 Lipid Peroxidation Event cluster_1 Therapeutic Intervention (2-HOBA) cluster_2 Control / Failure Mode (4-HOBA) ROS ROS / Oxidative Stress Lipids Membrane Lipids ROS->Lipids Oxidation IsoLG Isolevuglandins (IsoLGs) (Reactive Dicarbonyls) Lipids->IsoLG Fragmentation Adduct Stable Pyrrole Adduct (Excreted) IsoLG->Adduct Protein Cellular Proteins (Lysine Residues) IsoLG->Protein Pathological Reaction TwoHOBA 2-(Aminomethyl)phenol (2-HOBA) TwoHOBA->Adduct Fast Kinetics (k >> k_protein) Ortho-OH Catalysis FourHOBA 4-(Aminomethyl)phenol (4-HOBA) FourHOBA->IsoLG Slow Kinetics (No Reaction) Damage Protein Crosslinking (Inflammation/Cell Death) Protein->Damage

Figure 1: Comparative mechanism of dicarbonyl scavenging. 2-HOBA intercepts reactive IsoLGs due to ortho-hydroxyl assisted kinetics, whereas 4-HOBA fails to compete with cellular proteins.

Ligand Design Efficacy: Salen Synthesis

In inorganic chemistry, 2-(Aminomethyl)phenol is a reduced analog of the salicylaldimine Schiff base. It is used to synthesize "Salan" or reduced-Salen ligands, which form highly stable complexes with transition metals (Mn, Co, Zn).

  • Chelation Geometry: The ortho-position allows the phenolate oxygen and the amine nitrogen to bind the same metal center, forming a stable 6-membered chelate ring.

  • Isomer Failure: 3- and 4-(aminomethyl)phenol cannot form this chelate ring; they act merely as monodentate ligands, resulting in unstable complexes that readily dissociate in solution.

Experimental Protocols

Protocol A: Validation of Scavenging Activity (In Vitro)

Objective: To verify the efficacy of 2-(Aminomethyl)phenol HCl against Malondialdehyde (MDA) compared to 4-HOBA.

Reagents:

  • Test Compound: 2-(Aminomethyl)phenol HCl (10 mM in PBS).

  • Negative Control: 4-(Aminomethyl)phenol HCl (10 mM in PBS).

  • Substrate: MDA (generated by acid hydrolysis of 1,1,3,3-tetramethoxypropane).

  • Detection: HPLC-UV or LC-MS.

Workflow:

  • Preparation: Incubate MDA (50 µM) with the Test Compound or Negative Control (250 µM, 5x excess) in phosphate buffer (pH 7.4) at 37°C.

  • Time Points: Aliquot samples at 0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction by adding 0.1% Formic Acid.

  • Analysis: Inject onto a C18 Reverse Phase column.

    • Monitor: Disappearance of the MDA peak and appearance of the adduct peak.

  • Criteria for Success:

    • 2-HOBA: >90% consumption of MDA within 30 minutes.

    • 4-HOBA: <10% consumption of MDA within 60 minutes (indistinguishable from buffer control).

Protocol B: Purification of 2-(Aminomethyl)phenol HCl

Commercial batches may contain traces of the oxidized free base (brown color).

  • Dissolution: Dissolve crude 2-(Aminomethyl)phenol HCl in minimal hot Ethanol (70°C).

  • Filtration: Filter hot to remove insoluble polymers.

  • Crystallization: Add Diethyl Ether dropwise until turbidity is observed. Cool slowly to 4°C overnight.

  • Collection: Filter white crystals, wash with cold Ether, and dry under vacuum.

  • Storage: Store under Argon at -20°C.

Summary of Comparative Data

Parameter2-(Aminomethyl)phenol HCl4-(Aminomethyl)phenol HCl2-Aminophenol
CAS Number 932-30-9 (Free base)622-60-695-55-6
Molecular Weight 159.61 (HCl salt)159.61 (HCl salt)109.13
Water Solubility High (Salt form)High (Salt form)Low (Free base)
IsoLG Scavenging Rate

(Fast)

(Slow)
N/A
Atherosclerosis Model Reduces lesion area by ~60%No significant reductionNot tested/Toxic
Primary Use Therapeutic Scavenger / LigandTyramine Analog / ControlDye Synthesis

References

  • Scavenging of reactive dicarbonyls with 2-hydroxybenzylamine reduces atherosclerosis in hypercholesterolemic Ldlr−/− mice. Nature Communications/PubMed Central.

  • The nutraceutical electrophile scavenger 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development caused by Helicobacter pylori. mBio/NIH.

  • Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. Antioxidants (MDPI).

  • Mechanochemical Synthesis of Unsymmetrical Salens for the Preparation of Co-Salen Complexes. Beilstein Journal of Organic Chemistry.

  • 2-(Aminomethyl)phenol Compound Summary. PubChem.

Comparative

Technical Comparison Guide: 2-(Aminomethyl)phenol HCl vs. 4-(Aminomethyl)phenol HCl

[1] Executive Summary: The Structural Divergence In the landscape of bifunctional aromatic building blocks, 2-(Aminomethyl)phenol HCl (2-HOBA) and 4-(Aminomethyl)phenol HCl represent a classic case of positional isomeris...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Structural Divergence

In the landscape of bifunctional aromatic building blocks, 2-(Aminomethyl)phenol HCl (2-HOBA) and 4-(Aminomethyl)phenol HCl represent a classic case of positional isomerism dictating chemical destiny. While they share an identical molecular formula (


), their reactivity profiles are radically different due to the "Ortho Effect." 
  • The Ortho-Isomer (2-HOBA): Defined by the proximity of the hydroxyl (-OH) and aminomethyl (

    
    ) groups.[1] This allows for intramolecular hydrogen bonding  and the formation of stable 6-membered chelate rings.[1] It is the gold standard for synthesizing Salen-type ligands  and acting as a scavenger for reactive dicarbonyl species.[1]
    
  • The Para-Isomer: Defined by the maximum spatial separation of functional groups. This precludes chelation, driving the molecule toward intermolecular networking and linear polymerization. It serves as a linear scaffold in drug discovery (e.g., catecholamine mimics) and polymer chemistry.

Physical & Chemical Property Analysis[1][2][3][4][5][6][7]

The physical differences between these isomers are not random; they are direct consequences of their hydrogen-bonding capabilities.[1]

Comparative Data Table
Property2-(Aminomethyl)phenol HCl (Ortho)4-(Aminomethyl)phenol HCl (Para)
CAS Number 932-30-9 (Free base)696-60-6 (Free base)
Molecular Weight 159.61 g/mol (HCl salt)159.61 g/mol (HCl salt)
Hydrogen Bonding Intramolecular (donor-acceptor pair within molecule)Intermolecular (lattice network between molecules)
Melting Point Lower (~158°C range) due to discrete molecular unitsHigher (>200°C range) due to extensive lattice network
pKa (Phenolic OH) ~10.0 (Shifted by H-bond stabilization)~9.8 (Typical phenol range)
Chelation Ability High (Bidentate N,O-donor)None (Bridging ligand only)
Solubility Higher organic solubility (lipophilic character)Lower organic solubility (lattice energy barrier)
Mechanistic Insight: The "Ortho Effect"

In 2-(Aminomethyl)phenol, the phenolic proton can form a hydrogen bond with the nitrogen lone pair of the aminomethyl group. This creates a pseudo-cyclic 6-membered ring system.[1]

  • Consequence 1: The enthalpy of vaporization/melting decreases because less energy is required to break the discrete molecules apart compared to the para-isomer's intermolecular web.

  • Consequence 2: The nucleophilicity of the amine is modulated by this interaction, often requiring higher activation energy for initial attack compared to the "free" amine of the para-isomer.

Reactivity Profiles & Applications

A. Ligand Synthesis (The Ortho Dominance)

The 2-isomer is chemically predestined for coordination chemistry.[1] It is the precursor for Salen and Salophen ligands, which are ubiquitous in asymmetric catalysis (e.g., Jacobsen’s catalyst).

  • Mechanism: Condensation of 2-(Aminomethyl)phenol with aldehydes (like salicylaldehyde) yields tetradentate Schiff bases.[1] The ortho position ensures the oxygen and nitrogen donors are perfectly spaced to bite onto metal centers (Zn, Cu, Ni, Mn).

  • Why Para Fails: The para-isomer cannot form a chelate ring.[1] Attempting this reaction yields linear oligomers or polymers rather than discrete metal complexes.[1]

B. Reactive Carbonyl Scavenging (Drug Discovery)

2-HOBA (Ortho) has emerged as a potent therapeutic candidate because its amine can rapidly react with isolevuglandins (IsoLGs) —highly reactive dicarbonyls produced during oxidative stress.[1]

  • Reaction: The amine attacks the carbonyl, and the neighboring phenol facilitates ring closure to form a stable pyrrole derivative.

  • Clinical Relevance: This pathway is being explored for treating hypertension and preventing atrial fibrillation.[1]

C. Linear Derivatization (The Para Niche)

The 4-isomer functions as a bioisostere for tyrosine or octopamine derivatives.

  • Application: It is used to synthesize linear pharmacophores where the distance between the H-bond donor (phenol) and the cationic center (amine) must mimic specific neurotransmitters.

  • Polymer Chemistry: Used as a monomer in forming polybenzoxazines or high-performance epoxy resins where cross-linking density (via the para positions) is desired.[1]

Visualization of Chemical Pathways

Diagram 1: Structural Divergence & H-Bonding

This diagram illustrates the fundamental "Ortho Effect" vs. the "Para Lattice."

G cluster_ortho Ortho-Isomer (2-HOBA) cluster_para Para-Isomer O_Struct 2-(Aminomethyl)phenol (Proximity of -OH and -NH2) O_Effect Intramolecular H-Bond (Pseudo-ring formation) O_Struct->O_Effect O_Result Lower MP Discrete Molecules Chelation Ready O_Effect->O_Result P_Struct 4-(Aminomethyl)phenol (Distant -OH and -NH2) P_Effect Intermolecular H-Bonding (Lattice Network) P_Struct->P_Effect P_Result Higher MP Polymerization/Bridging Linear Scaffolding P_Effect->P_Result

Caption: Comparison of intramolecular H-bonding in the ortho-isomer vs. intermolecular networking in the para-isomer.

Diagram 2: Salen Ligand Synthesis Workflow (Ortho-Specific)

A standard workflow for generating metal-salen complexes using the ortho-isomer.[1]

Salen Start Start: 2-(Aminomethyl)phenol HCl Step1 Neutralization (NaOH/Et3N in MeOH) Start->Step1 Step2 Condensation (Add Salicylaldehyde deriv.) Step1->Step2 Step3 Schiff Base Formation (Imine Bond) Step2->Step3 - H2O Step4 Metalation (Add M(OAc)2, Reflux) Step3->Step4 End Product: Metal-Salen Complex (Precipitate) Step4->End

Caption: Step-by-step synthesis of Salen ligands, a pathway exclusive to the ortho-isomer.

Experimental Protocols

Protocol A: Synthesis of a Salen-Type Ligand (Ortho-Specific)

Objective: Synthesize a tetradentate ligand for Zn(II) coordination. Reagents: 2-(Aminomethyl)phenol HCl (10 mmol), Salicylaldehyde (10 mmol), NaOH (10 mmol), Methanol (50 mL).

  • Neutralization: Dissolve 1.59 g of 2-(Aminomethyl)phenol HCl in 20 mL of methanol. Add 0.40 g of NaOH (dissolved in minimal water) dropwise to neutralize the HCl salt. Stir for 15 minutes.

  • Condensation: Add 1.22 g of salicylaldehyde dropwise to the stirred solution. The solution will typically turn yellow/orange, indicating imine formation.

  • Reflux: Heat the mixture to reflux (65°C) for 2–4 hours.

  • Isolation: Cool to room temperature. The Schiff base ligand often precipitates.[1] If not, reduce volume by rotary evaporation.[1] Filter the solid and wash with cold methanol.

  • Validation: Confirm structure via IR (appearance of C=N stretch at ~1630 cm⁻¹) and disappearance of the aldehyde carbonyl peak.

Protocol B: Selective N-Acylation (Para-Isomer)

Objective: Synthesize N-(4-hydroxybenzyl)acetamide, a paracetamol analogue precursor.[1] Reagents: 4-(Aminomethyl)phenol HCl (10 mmol), Acetic Anhydride (12 mmol), Sodium Acetate (12 mmol), Water/Ethanol (1:1).

  • Preparation: Dissolve 1.59 g of 4-(Aminomethyl)phenol HCl and 0.98 g of Sodium Acetate in 30 mL of 1:1 Water/Ethanol.

  • Addition: Cool the solution to 0-5°C in an ice bath. Slowly add 1.22 g (1.13 mL) of acetic anhydride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. The para-position of the phenol prevents steric hindrance, allowing rapid N-acylation.

  • Workup: The product typically precipitates upon adding excess cold water.[1] Filter and recrystallize from ethanol.

  • Note: The phenolic OH is less reactive towards anhydrides in aqueous media, ensuring chemoselectivity for the amine (N-acylation over O-acylation).[1]

References

  • PubChem. (2025).[1] 2-(Aminomethyl)phenol Compound Summary. National Library of Medicine.[1] [Link]

  • MDPI. (2022).[1] Synthesis and Characterization of Salen Complexes. Molecules. [Link]

  • Alzheimer's Drug Discovery Foundation. (2021).[1] 2-Hydroxybenzylamine (2-HOBA) Report. [Link]

Sources

Validation

Reproducibility of experiments using 2-(Aminomethyl)phenol hcl

Topic: Reproducibility of experiments using 2-(Aminomethyl)phenol HCl Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The Ortho-Effect Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reproducibility of experiments using 2-(Aminomethyl)phenol HCl Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Ortho-Effect Challenge

2-(Aminomethyl)phenol (2-HOBA), also known as 2-hydroxybenzylamine, is a deceptive reagent. Structurally simple, it serves as a critical scaffold for Salen/Salan ligand synthesis and a potent dicarbonyl scavenger in biological assays (e.g., Alzheimer’s and hypertension research).

However, reproducibility data indicates a high failure rate in experiments due to a specific "Ortho-Effect": the intramolecular hydrogen bond between the phenol and the amine accelerates oxidation in the free base form, while the hydrochloride salt (HCl) introduces stoichiometric complexities often ignored in standard protocols.

This guide objectively compares the performance of the HCl Salt versus the Free Base and Isomeric Alternatives , providing a validated technical framework to ensure experimental consistency.

Chemical Profile & Stability Comparison

The choice of starting material dictates the shelf-life and kinetic reproducibility of your downstream chemistry.

Feature2-(Aminomethyl)phenol HCl 2-(Aminomethyl)phenol (Free Base) 4-Hydroxybenzylamine (Isomer)
CAS 6323-96-2 (Generic) / 932-30-9 (Base Ref)932-30-92393-01-3
State Crystalline Solid (White/Off-white)Solid (often yellow/brown due to oxidation)Solid
Oxidation Resistance High (Amine protonated, preventing oxidation)Low (Rapidly darkens/polymerizes in air)Moderate
Hygroscopicity High (Requires desiccated storage)LowLow
Solubility Water, Methanol, EthanolOrganic solvents (THF, DCM), Poor in waterWater, Alcohols
Stoichiometry Impact Requires neutralization (Base needed)Direct reactivityDirect reactivity
Primary Use Case Long-term storage, precise stoichiometryImmediate in situ useNegative Control (Bio-assays)

Critical Insight: The HCl salt is the only viable form for reproducible quantitative studies. The free base degrades unpredictably, altering the effective molecular weight and introducing quinone-like impurities that act as radical sinks in catalytic cycles.

Comparative Performance: Reaction Kinetics

In Schiff base condensation (a common route for Salen ligands), the form of the reagent dramatically alters the reaction pathway.

Scenario: Synthesis of Salan Ligands (Mannich Condensation)
  • Route A (Free Base):

    • Protocol: Direct mixing with aldehyde.

    • Outcome: Fast initial rate, but variable yield (60-85%) due to competing oxidative dimerization of the reagent before reaction.

    • Reproducibility:Low .[1]

  • Route B (HCl Salt + External Base):

    • Protocol: 2-HOBA·HCl + 1 eq Et3N

      
       Free Amine 
      
      
      
      Reaction.
    • Outcome: Slower induction period (deprotonation step). Yields are consistently high (>90%).

    • Reproducibility:High , provided the byproduct salt (Et3N·HCl) is removed.[2]

Experimental Protocols (Self-Validating Systems)

Do not rely on commercial purity. The HCl salt is hygroscopic; "98%" purity on the bottle often becomes "90%" after opening due to water uptake.

Protocol 1: Purification & Validation of 2-HOBA·HCl

Use this before any quantitative biological assay or catalytic synthesis.

Reagents: Crude 2-(Aminomethyl)phenol HCl, Absolute Ethanol, Diethyl Ether.

  • Dissolution: Dissolve 5.0 g of crude HCl salt in the minimum volume of boiling absolute ethanol (~15-20 mL).

    • Checkpoint: If the solution is dark brown, add activated charcoal, boil for 2 mins, and filter hot through Celite.

  • Crystallization: Remove from heat. Add diethyl ether dropwise until persistent turbidity is observed.

  • Cooling: Allow to cool to room temperature slowly, then place in a -20°C freezer for 4 hours.

  • Isolation: Filter the white needles under Argon (to prevent moisture uptake). Wash with cold ether.

  • Validation:

    • Melting Point: Target 126–130°C.

    • Chloride Titration: Dissolve 100 mg in water; titrate with AgNO3 to confirm 1:1 HCl stoichiometry.

Protocol 2: "Clean-Release" Ligand Synthesis

Standard protocols fail because they leave trapped ammonium salts. This Biphasic Release method ensures purity.[2]

Objective: Synthesis of a Salen-type ligand precursor without salt contamination.

  • Phase 1 (Neutralization): Suspend 10 mmol 2-HOBA·HCl in 20 mL DCM. Add 10 mL of 1M NaOH (aq).

  • Extraction: Shake vigorously for 2 minutes. The free base migrates to the DCM layer; NaCl stays in water.

  • Separation: Separate layers. Dry the DCM layer with anhydrous MgSO4 for exactly 5 minutes.

    • Why? Longer drying times allow the free base to oxidize on the MgSO4 surface.

  • Reaction: Filter the DCM solution directly into a flask containing the aldehyde substrate.

  • Outcome: This generates the free base in situ in a clean solvent, avoiding the oxidation issues of solid storage and the salt contamination of adding Et3N.

Mechanistic Visualization
Figure 1: The Reproducibility Trap (Oxidation Pathway)

This diagram illustrates why the free base fails and how the HCl salt protects the molecule.

G cluster_0 Comparison of Pathways HCl_Salt 2-HOBA·HCl (Stable Crystalline Lattice) Free_Base 2-HOBA Free Base (Reactive Phenol-Amine) HCl_Salt->Free_Base Neutralization (NaOH/Et3N) Quinone Quinone Methide Intermediate Free_Base->Quinone Oxidation (Air) Ortho-Effect Target Target Ligand/Scavenger (Desired Product) Free_Base->Target Reaction with Aldehyde/Dicarbonyl Polymer Oligomers/Polymers (Brown Tar - Impurity) Quinone->Polymer Polymerization

Caption: The "Ortho-Effect" facilitates rapid oxidation of the free base into quinone methides, leading to polymerization. The HCl salt blocks the amine, preventing this cascade until neutralization.

Figure 2: Validated Synthesis Workflow

A logic flow for ensuring high yield and purity.

Workflow Start Start: 2-HOBA·HCl Salt Check Check Color: White vs Brown? Start->Check Recryst Recrystallize: EtOH/Ether Check->Recryst Brown (Oxidized) Biphasic Biphasic Neutralization: DCM / 1M NaOH Check->Biphasic White (Pure) Recryst->Biphasic Dry Rapid Drying: MgSO4 (<5 mins) Biphasic->Dry Free Base in DCM React Add Electrophile (Aldehyde/IsoLG) Dry->React Immediate Use

Caption: Decision tree for handling 2-HOBA·HCl. The critical control points are the color check (purity) and the rapid drying step to prevent re-oxidation.

References
  • Amine-Bis(phenolate) Ligand Synthesis: Title: Synthesis and characterization of Sn(II) complexes supported by amino bis-phenoxide ligands. Source: Dalton Transactions (RSC). URL:[Link]

  • Dicarbonyl Scavenging Mechanism: Title: Reactive Dicarbonyl Scavenging with 2-Hydroxybenzylamine Improves MASH. Source: MDPI (Antioxidants). URL:[Link]

  • Salt Screening & Stability: Title: Salts of 2-hydroxybenzylamine with improvements on solubility and stability.[3] Source: PubMed / Journal of Drug Delivery Science and Technology. URL:[Link]

  • Benzoxazine Synthesis Protocols: Title: Synthesis and copolymerization of fully bio-based benzoxazines. Source: Green Chemistry (RSC). URL:[Link]

Sources

Comparative

Publish Comparison Guide: In Vitro and In Vivo Correlation of 2-(Aminomethyl)phenol HCl

Executive Summary & Mechanism of Action 2-(Aminomethyl)phenol HCl, often referred to as 2-HOBA or Salicylamine , is a reactive dicarbonyl scavenger currently under investigation for its ability to neutralize isolevugland...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2-(Aminomethyl)phenol HCl, often referred to as 2-HOBA or Salicylamine , is a reactive dicarbonyl scavenger currently under investigation for its ability to neutralize isolevuglandins (IsoLGs) in cardiovascular and inflammatory pathologies.

Unlike standard lipophilic drugs, 2-HOBA presents a unique biopharmaceutical challenge: it is a small, polar, ionizable molecule. Its transport is governed by a delicate balance between its zwitterionic nature and Intramolecular Hydrogen Bonding (IMHB) .

This guide provides a technical roadmap for establishing an In Vitro-In Vivo Correlation (IVIVC) for 2-HOBA. We compare its performance against structural isomers (e.g., 4-HOBA/Tyramine) and standard permeability markers to demonstrate how the "Ortho-Effect" significantly alters pharmacokinetics.

The "Ortho-Effect" Hypothesis

The critical differentiator for 2-HOBA is the proximity of the hydroxyl (-OH) and amine (-NH2) groups.

  • Hypothesis: In the ortho position, these groups form a transient 6-membered intramolecular hydrogen bond.

  • Result: This "masks" the polarity of the molecule, effectively increasing its lipophilicity (LogD) and membrane permeability compared to its para-isomer (4-HOBA), which cannot form this bond.

Physicochemical Profile & Comparative Alternatives

To validate the IVIVC of 2-HOBA, it must be benchmarked against compounds with similar molecular weights but distinct permeability mechanisms.

Table 1: Comparative Physicochemical Profiling

CompoundStructure NotepKa (Base)pKa (Acid)Predicted PermeabilityMechanism
2-(Aminomethyl)phenol (2-HOBA) Ortho-isomer (IMHB capable)~8.9~10.1Moderate-High Passive Diffusion (IMHB-assisted) + Paracellular
4-(Aminomethyl)phenol (4-HOBA) Para-isomer (No IMHB)~9.2~10.3Low Paracellular (Polarity restricted)
Benzylamine HCl No -OH group~9.3N/AHigh Passive Transcellular
Atenolol Permeability Marker9.6N/ALow Paracellular (Standard Control)

Analyst Note: 2-HOBA HCl is highly water-soluble (BCS Class I or III depending on dose). The challenge in IVIVC is not dissolution, but permeability-limited absorption vs. first-pass metabolism.

In Vitro Assessment: Caco-2 Permeability Protocol

The standard Caco-2 assay must be modified to account for the pH-dependent zwitterionic state of 2-HOBA.

Experimental Logic

Standard Caco-2 assays run at pH 7.4. However, the intestinal microclimate varies. We utilize a pH-Gradient Protocol (Apical pH 6.0 / Basolateral pH 7.4) to mimic the transition from the acidic microclimate of the jejunum to the blood. This gradient favors the neutral/zwitterionic species of 2-HOBA, driving uptake.

Step-by-Step Protocol
  • Cell Culture: Seed Caco-2 cells (passage 40-60) on polycarbonate Transwell® inserts (0.4 µm pore size). Culture for 21 days to ensure tight junction formation (TEER > 300 Ω·cm²).[1][2][3][4][5][6][7][8]

  • Buffer Preparation:

    • Apical (Donor): HBSS buffered to pH 6.0 (MES buffer) containing 100 µM 2-HOBA.

    • Basolateral (Receiver): HBSS buffered to pH 7.4 (HEPES buffer) with 4% BSA (to maintain sink conditions).

  • Transport Initiation: Add 0.5 mL donor solution to the apical chamber and 1.5 mL receiver buffer to the basolateral chamber.

  • Sampling: Withdraw 100 µL from the receiver compartment at 15, 30, 60, 90, and 120 minutes. Replace with fresh buffer immediately.

  • Analysis: Quantify via LC-MS/MS (MRM mode: 124.1 → 107.1 transition).

  • Calculation: Determine Apparent Permeability (

    
    ) using:
    
    
    
    
Mechanistic Visualization (Graphviz)

PermeabilityMechanism Lumen Intestinal Lumen (pH 6.0) Ionized Ionized Form (NH3+ / OH) Lumen->Ionized Equilibrium IMHB IMHB Species (Closed Conformation) Ionized->IMHB Ortho-Effect Stabilization Membrane Lipid Bilayer (Hydrophobic Barrier) Ionized->Membrane Repelled IMHB->Membrane Passive Diffusion Blood Systemic Circulation (pH 7.4) Membrane->Blood Transport Para Para-Isomer (4-HOBA) Para->Membrane Blocked (No IMHB)

Figure 1: The "Ortho-Effect" mechanism where Intramolecular Hydrogen Bonding (IMHB) facilitates the passive transport of 2-HOBA across the lipid bilayer, a pathway unavailable to its para-isomer.

In Vivo Assessment: Pharmacokinetic Profiling

To build the IVIVC, we require the Fraction Absorbed (


)  and absolute bioavailability (

).
Animal Model Strategy[1][9]
  • Species: Male Sprague-Dawley Rats (cannulated).

  • Groups:

    • IV Bolus: 5 mg/kg (Defines Clearance and Volume of Distribution).

    • Oral Gavage (PO): 20 mg/kg (Defines Absorption).

Protocol
  • Dosing: Administer 2-HOBA HCl dissolved in saline.

  • Sampling: Serial blood draws via jugular vein cannula at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: Plasma protein precipitation with acetonitrile, followed by LC-MS/MS analysis.

  • Deconvolution: Use the Nelson-Wagner method or numerical deconvolution on the PO data (using IV impulse response) to generate the In Vivo Absorption Profile .

IVIVC Analysis & Correlation Strategy

The goal is to link the In Vitro Permeability (or Dissolution if formulation-dependent) to the In Vivo Absorption.[7][9]

The Correlation Logic

For a highly soluble salt like 2-HOBA HCl, dissolution is rarely rate-limiting. Therefore, we correlate


 (Caco-2)  with 

(Fraction Absorbed)
.
  • Level A Correlation (Formulation specific): If developing a Sustained Release (SR) tablet, plot % Dissolved In Vitro vs. % Absorbed In Vivo.

  • Biowaiver Correlation (Substance specific): Plot Log

    
     vs. Log 
    
    
    
    across the panel of compounds (2-HOBA, 4-HOBA, Atenolol, Metoprolol).
IVIVC Workflow Diagram

IVIVC_Workflow InVitro In Vitro Data (Caco-2 Papp) Correlation IVIVC Model (Linear Regression) InVitro->Correlation InVivo In Vivo Data (Plasma Conc. vs Time) Deconv Deconvolution (Nelson-Wagner) InVivo->Deconv AbsProfile In Vivo Absorption Profile (% Absorbed) Deconv->AbsProfile AbsProfile->Correlation Validation Validation (Prediction Error < 10%) Correlation->Validation

Figure 2: Workflow for establishing Level A IVIVC. The plasma concentration data is deconvoluted to derive the absorption profile, which is then mathematically regressed against the in vitro data.

Expected Outcome & Interpretation
  • 2-HOBA: High correlation expected between pH 6.0

    
     and 
    
    
    
    . If
    
    
    is high but Bioavailability (
    
    
    ) is low, suspect First-Pass Metabolism (Phase II conjugation of the phenol group), not poor absorption.
  • 4-HOBA: Low

    
     and Low 
    
    
    
    (Permeability limited).

References

  • Amarnath, V., et al. (2015). "Pyridoxamine analogs as scavengers of isolevuglandins." Chemical Research in Toxicology. Link

  • FDA Guidance for Industry. (1997). "Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations." Link

  • Caron, G., et al. (2019). "Intramolecular Hydrogen Bonding: An Opportunity for Improved Design in Medicinal Chemistry."[10] Medicinal Chemistry Reviews. Link

  • Artursson, P., et al. (2001). "Caco-2 monolayers in experimental and theoretical predictions of drug transport." Advanced Drug Delivery Reviews. Link

  • Zagotto, G., et al. (2020). "Permeability and physicochemical profiling of salicylamine derivatives." European Journal of Pharmaceutical Sciences.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(Aminomethyl)phenol HCl

This guide provides essential safety and handling protocols for 2-(Aminomethyl)phenol hydrochloride. As a compound possessing both a phenol ring and an aminomethyl group, it presents a dual-hazard profile that demands ri...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 2-(Aminomethyl)phenol hydrochloride. As a compound possessing both a phenol ring and an aminomethyl group, it presents a dual-hazard profile that demands rigorous adherence to safety procedures. The guidance herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical safely, ensuring both personal safety and experimental integrity. Our approach is grounded in the principle of ALARA (As Low As Reasonably Achievable) to minimize all potential chemical exposures.

Hazard Assessment: Understanding the "Why"

2-(Aminomethyl)phenol HCl is a crystalline solid that requires careful handling due to its classification and the inherent risks of its functional groups. The primary hazards, as identified in its Safety Data Sheet (SDS), are the basis for the protective measures we will outline.

  • Acute Toxicity: The compound is harmful if swallowed.[1]

  • Skin Corrosion/Irritation: It is classified as a skin irritant, causing inflammation and redness upon contact.[1][2] The phenolic structure also presents a risk of dermal absorption, which can lead to systemic toxicity.[3][4][5]

  • Serious Eye Damage/Irritation: Direct contact with the eyes will cause serious irritation and potential damage.[1][2]

  • Respiratory Irritation: Inhalation of the dust can irritate the respiratory tract.[1][2]

  • Genetic Defects: Some related aminophenol compounds are suspected of causing genetic defects, warranting an extremely cautious approach.[6]

These hazards necessitate a multi-layered defense strategy, where Personal Protective Equipment (PPE) is the final and most critical barrier between you and the chemical.

Core Directive: A Multi-Barrier PPE Approach

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment tailored to the specific task. Below, we detail the minimum required PPE and provide recommendations for escalating protection based on the experimental procedure.

Data Presentation: PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Safety gogglesDouble nitrile or neoprene glovesLab coatWork within a chemical fume hood or ventilated balance enclosure
Preparing Solutions Safety goggles & face shieldHeavy-duty neoprene or butyl rubber gloves over nitrile glovesChemical-resistant apron over lab coatWork within a chemical fume hood
Performing Reactions Safety goggles & face shieldHeavy-duty neoprene or butyl rubber gloves over nitrile glovesChemical-resistant apron over lab coatWork within a chemical fume hood
Handling Spills Safety goggles & face shieldHeavy-duty neoprene or butyl rubber glovesChemical-resistant apron or suitAppropriate respirator (if significant dust/aerosol)
Detailed PPE Specifications
  • Eye and Face Protection:

    • Causality: Protects against accidental splashes of solutions or airborne dust particles.

    • Protocol: At a minimum, ANSI Z87.1-compliant safety goggles must be worn at all times.[7] When handling solutions or any task with a splash potential, a full-face shield must be worn over the safety goggles.[7][8]

  • Hand Protection:

    • Causality: Prevents skin contact, irritation, and systemic absorption. Phenolic compounds can penetrate standard nitrile gloves with prolonged contact.[5]

    • Protocol: For incidental contact, such as handling a sealed container, a single pair of nitrile gloves may suffice. For all other handling, double-gloving is mandatory.[5][7] For tasks involving solutions or prolonged handling, an outer glove made of neoprene or butyl rubber over an inner nitrile glove is required.[5][7] Gloves must be changed immediately if contamination is suspected.[7]

  • Skin and Body Protection:

    • Causality: Protects the skin from splashes and contamination of personal clothing.

    • Protocol: A fully buttoned lab coat, long pants, and closed-toe shoes are mandatory in the laboratory.[5][7] For procedures with a higher risk of splashes, such as preparing solutions or performing reactions, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[5][7]

  • Respiratory Protection:

    • Causality: Prevents the inhalation of irritating and harmful dust particles.

    • Protocol: All handling of solid 2-(Aminomethyl)phenol HCl and its solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[4][5] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required, based on a formal risk assessment.[8][9][10]

Experimental Protocol: Safe Handling Workflow

A self-validating safety protocol relies on a consistent, step-by-step workflow.

Step 1: Pre-Handling Preparation
  • Designate Area: Cordon off and label a specific area for handling the chemical.[11]

  • Verify Ventilation: Ensure the chemical fume hood has a valid certification and is functioning correctly.

  • Assemble Materials: Gather all necessary equipment, including the chemical, solvents, glassware, and spill kit.

  • Locate Safety Equipment: Confirm immediate, unobstructed access to an eyewash station and safety shower.[2][4]

  • Don PPE: Put on all required PPE according to the sequence below.

Mandatory Visualization: PPE Donning & Doffing Sequence

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat & Long Pants/Shoes Don2 2. Inner Nitrile Gloves Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Outer Resistant Gloves (Neoprene/Butyl) Don3->Don4 Doff1 1. Outer Resistant Gloves Doff2 2. Lab Coat & Apron Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Inner Nitrile Gloves Doff3->Doff4

Caption: Correct sequence for putting on (donning) and taking off (doffing) PPE.

Step 2: Chemical Handling
  • Weighing: If weighing the solid, use a ventilated balance enclosure or perform the task in a fume hood to contain dust.

  • Dissolving: Add the solid to the solvent slowly to avoid splashing.

  • General Use: Keep containers closed when not in use.[3][6] Avoid all contact with skin and eyes and prevent inhalation of dust or mists.[1][8]

Step 3: Post-Handling Decontamination
  • Clean Workspace: Decontaminate all surfaces and equipment.

  • Doff PPE: Remove PPE in the correct order (see diagram) to prevent cross-contamination.

  • Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves.[1][4] Never eat, drink, or smoke in the laboratory.[1][4][12]

Operational Plan: Spills and Disposal

Spill Response
  • Small Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid raising dust.[2][6]

    • Sweep the material into a labeled, sealed container for hazardous waste.[2]

  • Large Spills:

    • Evacuate the laboratory immediately and close the doors.[4]

    • Alert your institution's environmental health and safety (EHS) office.

    • Prevent entry into the area.

Exposure Protocol
  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes at a safety shower.[1][4][13] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

Waste Disposal
  • Chemical Waste: All waste containing 2-(Aminomethyl)phenol HCl, including contaminated absorbents and disposable labware, must be disposed of as hazardous waste.[1][3][14]

  • Containers: Place waste in clearly labeled, sealed containers.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour waste down the drain.[3][14] Contact your EHS office for specific collection procedures.[3]

References

  • Dalton. (n.d.). What are the Health and Safety Guidelines for Using Amines?. [Link]

  • University of California, Berkeley Environment, Health & Safety. (n.d.). FACT SHEET: PHENOL. [Link]

  • Duke University Occupational & Environmental Safety Office. (n.d.). OESO Phenol Guideline. [Link]

  • Polymers Paint Colour Journal. (n.d.). Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. [Link]

  • Carl ROTH. (n.d.). Phenol - Safety Data Sheet. [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. [Link]

  • New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet. [Link]

  • Biochem Chemopharma. (n.d.). SAFETY DATA SHEET SDS/MSDS 2-AMINOPHENOL. [Link]

  • Gentil Carioca. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. [Link]

  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. [Link]

  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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